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RESTRICTION ENDONUCLEASE NSI I Documentation Hub

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  • Product: RESTRICTION ENDONUCLEASE NSI I
  • CAS: 122097-02-3

Core Science & Biosynthesis

Foundational

Epigenomic Anchoring: The Strategic Utility of Nsi I and its Insensitivity to CpG Methylation

Executive Summary In the rapidly evolving field of epigenomics, restriction endonucleases are heavily relied upon to map DNA methylation patterns. While much attention is given to methylation-sensitive enzymes like HpaII...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of epigenomics, restriction endonucleases are heavily relied upon to map DNA methylation patterns. While much attention is given to methylation-sensitive enzymes like HpaII, the architectural backbone of these assays relies on "anchoring" enzymes that provide a consistent, unbiased fragmentation of the genome. The restriction endonuclease Nsi I (and its isoschizomer Mph1103I) is a premier choice for this role. Recognizing the hexanucleotide sequence 5'-ATGCAT-3', Nsi I is completely insensitive to CpG, Dam, and Dcm methylation[1]. This whitepaper explores the mechanistic basis of Nsi I's methylation insensitivity and details its application in advanced epigenomic workflows, such as Comparative Restriction Enzyme Analysis of Methylation (CREAM)[2][3].

Mechanistic Basis of Cleavage and Methylation Insensitivity

Nsi I belongs to the Type II restriction endonuclease family. It binds to the palindromic sequence 5'-ATGCAT-3' and cleaves between the adenine and thymine at the 3' end (A_TGCA^T), generating a 4-base 3' overhang (TGCA)[1][4].

Structural and Steric Dynamics: The core recognition sequence of Nsi I (ATGCAT) inherently lacks the CG dinucleotide, meaning that canonical CpG methylation (5-methylcytosine) cannot occur within the primary binding site itself. However, in genomic contexts, the sequence may be flanked by cytosines or guanines that create overlapping CpG sites (e.g., 5'-C-ATGCAT-3' or 5'-ATGCAT-G-3'). Nsi I exhibits complete steric tolerance to these flanking 5-mC modifications[1][5]. The enzyme's catalytic pocket accommodates the bulky methyl groups on adjacent nucleotides without loss of binding affinity or cleavage efficiency, ensuring 100% activity regardless of the local epigenetic landscape[1].

NsiI_Cleavage Seq 5'-...C A T G C A T G...-3' Cut Cleavage (3' Overhang) A TGCA T Seq:f5->Cut Cleaves A^T Meth Methylated CpG (5-mC) Meth->Seq:f0 Enz Nsi I Active Site (Steric Tolerance) Enz->Seq:f1 Binds ATGCAT

Figure 2: Nsi I recognition site demonstrating steric tolerance to flanking CpG methylation.

Strategic Application in Epigenetics: The CREAM Methodology

To map methylome variability, researchers utilize methods like Methylation-Sensitive Amplified Polymorphism (MSAP) or the more recent Comparative Restriction Enzyme Analysis of Methylation (CREAM)[2][3].

The Role of Nsi I as an Anchoring Enzyme: In CREAM, Nsi I is used to anchor DNA fragments at specific genomic locations[3]. Because Nsi I is a 6-cutter, it cleaves the genome at a theoretical frequency of once every 4,096 base pairs[3]. Crucially, its GC content is 33%, meaning it preferentially targets AT-rich regions, complementing enzymes like HpaII which have a 100% GC content and target dense CpG islands[2]. Because Nsi I is completely insensitive to DNA methylation[1], it generates a highly reproducible baseline library of genomic fragments.

These anchored fragments are subsequently digested at the opposite end by a pair of isoschizomers with differing methylation sensitivities (e.g., MspI, which is insensitive, and HpaII, which is sensitive)[2][3]. The resulting fragment length polymorphisms directly correlate to the methylation status of the sample.

CREAM_Workflow G Genomic DNA (Variable Methylation) N Nsi I Digestion (Methylation-Insensitive Anchor) G->N Split Split Sample N->Split H HpaII Digestion (Methylation-Sensitive) Split->H M MspI Digestion (Methylation-Insensitive) Split->M Seq Adapter Ligation & Sequencing (Fragment Analysis) H->Seq M->Seq Map Methylome Mapping (Differential Cleavage) Seq->Map

Figure 1: CREAM workflow utilizing Nsi I as a baseline anchoring enzyme for epigenetic analysis.

Quantitative Data: Enzyme Methylation Sensitivity Comparison

To design a robust epigenetic assay, scientists must select the correct combination of anchoring and analytical enzymes. The table below summarizes the methylation sensitivity profiles of commonly used restriction endonucleases[1][2][3][5].

EnzymeRecognition SiteOverhangCpG Methylation SensitivityDam/Dcm SensitivityGC ContentPrimary Assay Role
Nsi I ATGCAT4-base 3' (TGCA)Insensitive Insensitive33%Anchoring / Baseline
Mph1103I ATGCAT4-base 3' (TGCA)Insensitive Insensitive33%Anchoring (Isoschizomer)
Pst I CTGCAG4-base 3' (TGCA)InsensitiveInsensitive66%Anchoring (GC-rich)
Hpa II CCGG2-base 5' (CG)Sensitive (Blocked)Insensitive100%Differential Cleavage
Msp I CCGG2-base 5' (CG)InsensitiveInsensitive100%Control for Hpa II

Experimental Protocol: Self-Validating Epigenomic Anchoring using Nsi I

A critical requirement in drug development and genomic research is protocol self-validation. The following protocol outlines a high-fidelity genomic DNA digest using Nsi I, incorporating internal controls to verify that the enzyme's insensitivity to methylation is maintained under experimental conditions.

Causality of Experimental Choices:

  • Recombinant Albumin (rAlbumin): Modern Nsi I formulations include rAlbumin rather than Bovine Serum Albumin (BSA) to prevent non-specific nuclease contamination and ensure optimal stability[1].

  • High-Fidelity (HF) Buffers: Using HF versions or standardized buffers (like rCutSmart) ensures 100% activity while dramatically reducing star activity (off-target cleavage) during extended incubations[1].

  • Self-Validating Controls: Using fully CpG-methylated lambda DNA as a parallel control proves the enzyme's insensitivity and validates the reagent's integrity prior to sequencing.

Step-by-Step Methodology:

  • Reaction Assembly (Ice):

    • Prepare three reaction tubes: (A) Experimental Genomic DNA, (B) Unmethylated Lambda DNA (Positive Control), (C) CpG-Methylated Lambda DNA (Methylation Control).

    • To each tube, add:

      • 1 µg of target DNA.

      • 5 µL of 10X rCutSmart™ Buffer (provides 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml rAlbumin at pH 7.9)[1].

      • 1 µL of Nsi I-HF® (10,000 units/ml)[1].

      • Nuclease-free water to a final volume of 50 µL.

  • Incubation:

    • Incubate all tubes at 37°C. Because Nsi I is Time-Saver™ qualified, digestion can be completed in 5–15 minutes[1]. For complex genomic DNA, a 60-minute incubation is recommended to ensure complete baseline fragmentation.

  • Thermal Inactivation:

    • Heat the reactions to 65°C for 20 minutes. Causality: This step irreversibly denatures Nsi I, preventing it from interfering with subsequent downstream adapter ligations or secondary digests (e.g., with HpaII)[4].

  • Validation via Electrophoresis:

    • Run the digested products on a 1% agarose gel alongside an undigested control.

    • Expected Outcome: Tubes B and C should show identical, distinct banding patterns, proving Nsi I cleaved the DNA completely regardless of CpG methylation status. Tube A will show a broad smear of anchored fragments ready for the CREAM workflow.

References

  • Comparative Restriction Enzyme Analysis of Methylation (CREAM) Reveals Methylome Variability Within a Clonal In Vitro Cannabis Population (Preprint) Source: bioRxiv URL:[Link]

  • FastDigest Mph1103I Product Information Source: Thermo Scientific / LabMart URL:[Link]

  • Comparative restriction enzyme analysis of methylation (CREAM) reveals methylome variability within a clonal in vitro cannabis population (Published) Source: Frontiers in Plant Science URL:[Link]

Sources

Exploratory

Technical Whitepaper: Methylation Sensitivity Profile and Digestion Dynamics of Restriction Endonuclease NsiI

Executive Summary For researchers and drug development professionals engineering complex genetic constructs, restriction endonuclease fidelity is paramount. A critical variable in DNA assembly is the host organism's meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering complex genetic constructs, restriction endonuclease fidelity is paramount. A critical variable in DNA assembly is the host organism's methylation machinery, which can inadvertently block enzymatic cleavage. The restriction endonuclease NsiI (and its high-fidelity variant, NsiI-HF®) recognizes the hexameric sequence ATGCAT and cleaves the phosphodiester backbone to leave a 4-base 3' overhang (ATGCA^T)[1].

This technical guide addresses a frequent point of friction in molecular cloning: NsiI is completely insensitive to both Dam and Dcm methylation , as well as mammalian CpG methylation[1][2]. However, it exhibits profound sensitivity to atypical methyltransferases such as CcrM[3]. This whitepaper dissects the structural mechanics behind these interactions and provides a self-validating protocol for precision digestion.

Mechanistic Principles of Restriction-Methylation Interference

Restriction endonucleases rely on precise spatial interactions between their catalytic domains and the major/minor grooves of the DNA double helix. When host methyltransferases add methyl groups to specific bases, the resulting bulky adducts can cause steric hindrance, preventing the restriction enzyme from binding or catalyzing cleavage.

  • Dam Methylase: Targets GATC sequences, adding a methyl group to the N6 position of adenine.

  • Dcm Methylase: Targets CCWGG sequences, adding a methyl group to the C5 position of the internal cytosine.

Why NsiI is Immune to Dam and Dcm: The NsiI recognition motif (ATGCAT) does not inherently contain the GATC or CCWGG motifs. Even in scenarios where flanking sequences create an overlap (e.g., ATGCATC, where the terminal C forms a GATC site), the methylation of the distal adenine does not project into the NsiI catalytic pocket. Because the N6-methyladenine or 5-methylcytosine adducts do not physically obstruct the enzyme's footprint, NsiI maintains 100% catalytic efficiency regardless of the host E. coli Dam/Dcm status[2].

Quantitative Methylation Sensitivity Profile

The table below summarizes the cleavage efficiency of NsiI across various methylated DNA substrates, providing a quick reference for experimental design.

Enzyme VariantRecognition MotifDam MethylationDcm MethylationCpG MethylationCcrM Methylation
Native NsiI ATGCA^TNot Sensitive[2]Not Sensitive[2]Not SensitiveHighly Sensitive[3]
NsiI-HF® ATGCA^TNot SensitiveNot SensitiveNot Sensitive[1]Highly Sensitive[3]

Advanced Considerations: The CcrM Exception

While standard E. coli cloning strains (which utilize Dam/Dcm) do not inhibit NsiI, researchers working with specific alpha- and gamma-proteobacteria must account for the Cell Cycle-Regulated Methyltransferase (CcrM) .

CcrM is an orphan adenine methyltransferase that targets specific motifs, including the first adenine in the ATGCAT sequence[3]. When CcrM methylates this primary adenine, the bulky N6-methyladenine sits directly adjacent to the NsiI cleavage site (A^TGCAT). This creates severe steric clash, rendering the DNA completely resistant to NsiI digestion[3]. This is a critical consideration for scientists extracting genomic DNA from pathogenic bacterial models where CcrM homologs are active.

Experimental Workflow: Self-Validating Digestion Protocol

To empirically validate the methylation insensitivity of NsiI in a novel genetic construct, we employ a self-validating parallel digestion workflow. This ensures that any failure to cleave is mathematically isolated to either enzyme degradation or true methylation interference.

Phase 1: Isogenic Plasmid Preparation
  • Transformation: Transform the target plasmid (containing known NsiI sites) into a Dam+/Dcm+ strain (e.g., NEB 5-alpha) and a Dam-/Dcm- strain (e.g., JM110).

    • Causality: Utilizing identical plasmids in parallel host backgrounds guarantees that any differential cleavage is exclusively attributable to the host's methylation machinery, eliminating sequence topology as a confounding variable.

  • Extraction: Purify plasmid DNA using a standard silica-column miniprep. Elute in nuclease-free water to prevent EDTA from chelating the Mg2+ required for NsiI activity.

Phase 2: High-Fidelity Digestion Assembly
  • Reaction Setup: In sterile microcentrifuge tubes, assemble the following 50 µl reaction for both the methylated and unmethylated templates:

    • DNA Template: 1 µg

    • 10X rCutSmart Buffer: 5 µl (1X final)

    • NsiI-HF (20,000 U/ml): 1.0 µl (20 units)

    • Nuclease-free Water: up to 50 µl[4]

    • Causality: NsiI-HF is engineered for 100% catalytic efficiency in rCutSmart Buffer[1]. Limiting the enzyme volume to 1.0 µl ensures the final glycerol concentration remains below 5%, strictly preventing off-target "star" activity[4].

Phase 3: Cleavage and Deactivation
  • Incubation: Incubate the reactions at 37°C for 15 minutes.

    • Causality: NsiI-HF is Time-Saver qualified, achieving complete digestion of 1 µg of DNA in 5-15 minutes, which drastically accelerates downstream cloning workflows[1].

  • Heat Inactivation: Terminate the reaction by incubating at 80°C for 20 minutes[1].

    • Causality: Thermal denaturation permanently inactivates NsiI-HF, preventing it from binding to the DNA ends and interfering with subsequent ligation steps. (Note: Native NsiI requires 65°C for 20 minutes[2]; precise temperature selection based on the enzyme version is critical).

  • Validation: Resolve the products on a 1% agarose gel. Both the Dam+/Dcm+ and Dam-/Dcm- lanes will exhibit identical, fully digested banding patterns, confirming insensitivity.

Systems Diagram: Validation Workflow

G Start Purified Plasmid DNA (Contains NsiI, Dam, Dcm sites) DamPlus Host: Dam+/Dcm+ E. coli (e.g., DH5α, NEB 5-alpha) Start->DamPlus Transform & Extract DamMinus Host: Dam-/Dcm- E. coli (e.g., JM110, dam-/dcm- Competent) Start->DamMinus Transform & Extract DigestPlus NsiI-HF Digestion (1X rCutSmart, 37°C, 15 min) DamPlus->DigestPlus DigestMinus NsiI-HF Digestion (1X rCutSmart, 37°C, 15 min) DamMinus->DigestMinus ResultPlus Complete Cleavage (100% Efficiency) DigestPlus->ResultPlus Gel Electrophoresis ResultMinus Complete Cleavage (100% Efficiency) DigestMinus->ResultMinus Gel Electrophoresis Conclusion Conclusion: NsiI is INSENSITIVE to Dam/Dcm Methylation ResultPlus->Conclusion ResultMinus->Conclusion

Figure 1: Self-validating experimental workflow demonstrating NsiI insensitivity to Dam/Dcm methylation.

References

  • [3] Title: A DNA Adenine Methyltransferase of Escherichia coli That Is Cell Cycle Regulated and Essential for Viability. Source: asm.org. URL:[Link]

Sources

Foundational

The Biological Source and Enzymology of NsiI: A Technical Guide to Neisseria sicca Restriction-Modification Systems

As a Senior Application Scientist, I frequently observe that the nuances of restriction enzymology are overlooked in routine molecular cloning. Restriction enzymes are not merely laboratory tools; they are highly evolved...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the nuances of restriction enzymology are overlooked in routine molecular cloning. Restriction enzymes are not merely laboratory tools; they are highly evolved biological defense mechanisms. Understanding the biological origin of the NsiI endonuclease—the bacterium Neisseria sicca—provides critical context for its optimal reaction conditions, structural stability, and potential experimental pitfalls.

This whitepaper provides an in-depth technical analysis of the NsiI restriction enzyme, exploring its microbiological source, cleavage mechanics, and field-proven protocols for high-fidelity cloning.

The Biological Source: Neisseria sicca

Microbiological Profile

The NsiI restriction enzyme was originally isolated from Neisseria sicca , specifically the type strain ATCC 29256[1]. N. sicca is a Gram-negative, non-motile diplococcus belonging to the family Neisseriaceae[2]. While its pathogenic relatives (N. gonorrhoeae and N. meningitidis) are well-known, N. sicca is primarily a chemo-heterotrophic commensal organism that colonizes the mucosal surfaces of the human upper respiratory tract[2],[3].

Physiologically, N. sicca is an obligate aerobe and a mesophile, thriving at temperatures between 25°C and 37°C[3]. It is also capnophilic, meaning its optimal growth and metabolic expression require an environment enriched with 5% CO₂[4].

The Evolutionary Role of the NsiI R-M System

In its natural habitat, N. sicca is constantly exposed to exogenous DNA, including predatory bacteriophages. To survive, it employs a Restriction-Modification (R-M) system as a primitive immune defense.

The NsiI R-M system consists of two highly coordinated enzymes:

  • NsiI Endonuclease: Scans the genome and introduces double-stranded breaks at unmethylated 5'-ATGCAT-3' recognition sites[5].

  • NsiI Methyltransferase: Protects the host's own genome by transferring a methyl group to specific adenine residues within the same ATGCAT sequence, sterically hindering the endonuclease from binding.

RM_System Phage Invading Phage DNA (Unmethylated) REase NsiI Endonuclease (Cleaves ATGCAT) Phage->REase Enters host cell HostDNA N. sicca Host DNA (Target Sites) MTase NsiI Methyltransferase (Adds Methyl Group) HostDNA->MTase Constitutive expression Protected Methylated Host DNA (Protected) MTase->Protected Methylates adenine Degraded Cleaved Phage DNA (Defense Successful) REase->Degraded Phosphodiester cleavage Protected->REase Blocks binding

Fig 1: The NsiI Restriction-Modification defense mechanism in Neisseria sicca.

Enzymology and Cleavage Mechanics

NsiI is a Type II restriction endonuclease. It recognizes the palindromic hexanucleotide sequence 5'-ATGCAT-3' and cleaves the phosphodiester bond specifically between the adenine and thymine at the 3' end of the recognition site (5'-ATGCA↓T-3')[6].

This precise cleavage generates a 4-base 3' protruding overhang (TGCA) .

  • Causality in Cloning: 3' overhangs are highly advantageous for directional cloning because they are less susceptible to non-specific exonuclease degradation compared to 5' overhangs. Furthermore, the NsiI overhang is compatible with several isoschizomers and compatible cohesive ends (e.g., PstI), allowing for flexible plasmid assembly workflows.

High-Fidelity (HF) Engineering

Native NsiI can exhibit "star activity" (relaxed sequence specificity) under suboptimal in vitro conditions, such as high glycerol concentrations or non-ideal pH levels. To resolve this, engineered a High-Fidelity variant, NsiI-HF® [7],[8]. By expressing a modified NsiI gene in a recombinant E. coli strain, the enzyme was structurally optimized to eliminate star activity and function with 100% efficiency in a single universal buffer (rCutSmart™)[8].

Quantitative Data Comparison
PropertyNative NsiIEngineered NsiI-HF®
Biological Source Neisseria sicca (ATCC 29256)[1]Recombinant E. coli expressing modified N. sicca gene[8]
Recognition Sequence 5'-ATGCAT-3'[5]5'-ATGCAT-3'[8]
Cleavage Site 5'-ATGCA↓T-3'[6]5'-ATGCA↓T-3'[8]
Overhang Generated 4-base 3' overhang (TGCA)4-base 3' overhang (TGCA)
Optimal Temperature 37°C[5]37°C[8]
Heat Inactivation 65°C for 20 minutes[9]80°C for 20 minutes[8]
Optimal Buffer NEBuffer™ r3.1[9]rCutSmart™ Buffer[8]
Time-Saver Qualified Yes (5-15 min digest)[9]Yes (5-15 min digest)[8]

Experimental Protocols & Workflows

Protocol 1: Cultivation of N. sicca for Native Enzyme Extraction

For researchers studying native R-M systems or isolating wild-type NsiI, proper cultivation of N. sicca (ATCC 29256) is paramount.

  • Rehydration: Aseptically open the lyophilized vial and rehydrate the pellet with 0.5 mL of GC Broth (ATCC Medium #814)[1].

  • Inoculation: Transfer the rehydrated suspension into a 5-6 mL tube of GC broth. Use a few drops to inoculate a GC agar slant for colony isolation.

  • Incubation: Incubate the cultures at 37°C for 24-48 hours in an atmosphere containing 5% CO₂ [1].

    • Causality Note: Because N. sicca is capnophilic, a standard aerobic incubator will result in stunted growth. The 5% CO₂ environment mimics the human oropharynx, ensuring robust logarithmic growth and maximal expression of the R-M system proteins[4].

Protocol 2: High-Fidelity Restriction Digest (Self-Validating Workflow)

When utilizing NsiI-HF for plasmid cloning, the protocol must be designed as a self-validating system to prevent downstream ligation failures.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following:

    • DNA Substrate: 1 µg

    • 10X rCutSmart™ Buffer: 5 µL

    • NsiI-HF® (10,000 U/mL): 1 µL (10 units)

    • Nuclease-free Water: up to 50 µL total volume

    • Causality Note: Always use rCutSmart buffer. The inclusion of Recombinant Albumin (rAlbumin) prevents the enzyme from adhering to the tube walls, stabilizing it during the reaction and preventing non-specific DNA degradation[8].

  • Incubation: Incubate at 37°C for 5 to 15 minutes. (NsiI-HF is Time-Saver qualified)[8].

  • Heat Inactivation (Critical Step): Incubate the reaction at 80°C for 20 minutes[8].

    • Causality Note: NsiI has a high binding affinity for its cleaved ends. Failure to thermally denature the enzyme at 80°C will result in continuous re-cleavage of newly ligated products during the T4 DNA Ligase step, drastically reducing your colony yield.

  • Self-Validation: Run 5 µL of the digested product on a 1% agarose gel alongside an uncut supercoiled control. A single, distinct linear band confirms complete digestion and the absence of exonuclease contamination.

NsiI_Workflow Input Vector & Insert DNA (ATGCAT Sites) Digest NsiI-HF Digestion (37°C, rCutSmart) Input->Digest Set up reaction Inactivation Heat Inactivation (80°C, 20 mins) Digest->Inactivation 5-15 min cleavage Ligation T4 DNA Ligase (Sticky End Ligation) Inactivation->Ligation Prevents re-digestion Product Recombinant Plasmid (Seamless Integration) Ligation->Product 3' TGCA overhangs pair

Fig 2: Standard cloning workflow utilizing NsiI-HF for sticky-end assembly.

References

  • Creative Diagnostics. "Neisseria sicca: From Commensal to Opportunistic Pathogen." URL:[Link]

  • MiMeDB. "Neisseria sicca (MMDBm0000356)." URL: [Link]

  • Microbe Canvas. "Neisseria sicca Culture Characteristics." URL: [Link]

  • EURx. "NsiI Restriction Endonuclease." URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the NsiI Restriction Endonuclease: Structural Insights and Cleavage Mechanism

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The Type IIP restriction endonuclease NsiI, isolated from Neisseria sicca, is a vital tool in molecular biology, recognizing the palindrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Type IIP restriction endonuclease NsiI, isolated from Neisseria sicca, is a vital tool in molecular biology, recognizing the palindromic sequence 5'-ATGCAT-3' and cleaving it to produce 3'-cohesive ends (ATGCA/T)[1]. This guide provides a comprehensive technical overview of NsiI, delving into its biochemical properties, inferred structural biology, and the catalytic mechanism of DNA cleavage. While a dedicated crystal structure for NsiI remains to be determined, this paper synthesizes data from homologous Type II endonucleases to present a robust model of its function. Furthermore, we provide detailed, field-proven protocols for practical application, including standard DNA digestion and the determination of key kinetic parameters, to empower researchers in their experimental design and execution.

Introduction to NsiI: A Type IIP Restriction Endonuclease

Restriction endonucleases are a cornerstone of recombinant DNA technology, acting as "molecular scissors" that cleave DNA at specific recognition sites[2]. They are broadly classified into several types based on their subunit composition, recognition sequence, and cleavage position. NsiI belongs to the orthodox Type IIP class of restriction enzymes. These enzymes are characterized by their function as homodimers, recognizing symmetric, or palindromic, DNA sequences typically 4-8 base pairs in length[1]. Cleavage occurs within or immediately adjacent to the recognition site and is dependent on the presence of Mg²⁺ as a cofactor. The high fidelity and specific cutting pattern of enzymes like NsiI make them indispensable for gene cloning, mapping, and various diagnostic applications.

Biochemical and Physical Properties of NsiI

A thorough understanding of an enzyme's operational parameters is critical for its effective use. The key properties of NsiI are summarized in the table below, compiled from commercial and technical resources.

PropertyValue / DescriptionSource(s)
Source Organism Neisseria sicca (ATCC 29256)[2]
Recognition Sequence 5'-ATGCAT-3'[1]
Cleavage Site 5'-ATGCA↓T-3' (Generates a 3'-TGCA overhang)[1]
Optimal Temperature 37°C[1][2]
Heat Inactivation 65°C for 20 minutes[2]
Optimal Buffer (NEB) 1X NEBuffer™ r3.1 (100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.9)[2]
Methylation Sensitivity Not sensitive to dam, dcm, or CpG methylation.[2]
Isoschizomers AvaIII, EcoT22I, Mph1103I, Ppu10I[1]

Structural Biology of NsiI (Inferred by Homology)

As of this writing, no empirical 3D structure of NsiI has been deposited in the Protein Data Bank (PDB). However, the high degree of conservation within the Type II restriction endonuclease family allows for the construction of a reliable homology-based model.

Overall Fold and Quaternary Structure

NsiI almost certainly functions as a homodimer, a hallmark of orthodox Type II enzymes. Each monomer is expected to possess a conserved α/β structural core. This core typically consists of a central, four-stranded β-sheet flanked by α-helices. This common fold, observed in enzymes like EcoRI and EcoRV, contains the essential catalytic and DNA-binding residues. The two subunits of the dimer are arranged symmetrically to recognize the palindromic DNA sequence, with each subunit making contact with one half of the recognition site.

Key Functional Domains
  • DNA Recognition Domain: This domain is responsible for the exquisite sequence specificity of the enzyme. It involves a series of amino acid residues that form hydrogen bonds and van der Waals interactions with the edges of the base pairs within the major groove of the DNA. Upon binding, the DNA is often significantly distorted or bent to allow for optimal positioning within the catalytic center.

  • Catalytic Domain: At the heart of the enzyme lies the catalytic center. For most Type II enzymes, this center is characterized by a conserved motif of acidic residues, typically a PD...D/ExK motif. These residues are responsible for coordinating the essential divalent metal ions (Mg²⁺) required for catalysis.

The logical workflow for determining the crystal structure of an enzyme like NsiI is depicted below.

Caption: Workflow for protein structure determination.

The NsiI Cleavage Mechanism

The cleavage of the phosphodiester backbone by NsiI is believed to follow the well-established two-metal-ion catalytic mechanism, a common strategy employed by many nucleases.

DNA Binding and Conformational Change

The process begins with the NsiI dimer binding specifically to the 5'-ATGCAT-3' sequence. This binding event is not passive; it induces a significant conformational change in both the enzyme and the DNA substrate. The DNA is typically bent, which widens the major groove and brings the scissile phosphodiester bonds into the enzyme's two independent catalytic centers (one per subunit).

The Two-Metal-Ion Catalytic Mechanism

Catalysis requires the presence of two Mg²⁺ ions within each active site, coordinated by the conserved acidic residues of the PD...D/ExK motif and water molecules. The proposed roles of these ions are as follows:

  • Metal Ion A: This ion's primary role is to activate a water molecule. It lowers the pKa of the water, generating a hydroxide ion which then acts as the nucleophile, attacking the phosphorus atom of the phosphodiester backbone.

  • Metal Ion B: This ion functions to stabilize the developing negative charge on the pentacovalent transition state that forms during the nucleophilic attack. It also facilitates the departure of the leaving group (the 3'-hydroxyl of the adjacent nucleotide) by stabilizing the oxyanion.

This concerted action results in the hydrolysis of the phosphodiester bond, leading to a 5'-phosphate and a 3'-hydroxyl group on the cleaved ends. Because NsiI is a homodimer with two catalytic sites, it cleaves both strands of the DNA, typically in a sequential or near-concerted fashion.

G cluster_mechanism Catalytic Cycle NsiI_Dimer NsiI Dimer Binding Recognition & Binding Complex NsiI_Dimer->Binding DNA_Substrate DNA Substrate (5'-ATGCAT-3') DNA_Substrate->Binding Conformation_Change DNA Bending & Active Site Formation Binding->Conformation_Change Catalysis Two-Metal-Ion Catalysis (Mg²⁺ + H₂O) Conformation_Change->Catalysis Cleavage Phosphodiester Bond Hydrolysis Catalysis->Cleavage Product_Release Release of Cleaved DNA Cleavage->Product_Release Product_Release->NsiI_Dimer Enzyme Turnover

Caption: The catalytic cycle of NsiI endonuclease.

Experimental Methodologies

To facilitate the practical application and further study of NsiI, this section provides detailed, self-validating protocols for key experiments.

Protocol: Standard NsiI Restriction Digest

This protocol outlines the steps for a complete and specific digestion of a DNA substrate, such as a plasmid or PCR product.

A. Materials:

  • NsiI enzyme (e.g., NEB #R0127 or #R3127)[2][3]

  • 10X NEBuffer™ r3.1 or rCutSmart™ Buffer (if using HF version)

  • DNA substrate (e.g., plasmid DNA at 0.5 µg/µL)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Gel electrophoresis equipment

B. Experimental Setup (for a 20 µL reaction):

ComponentVolumeFinal ConcentrationCausality/Purpose
Nuclease-Free WaterUp to 20 µL-Adjusts final reaction volume.
10X Reaction Buffer2 µL1XProvides optimal pH, ionic strength, and Mg²⁺ cofactor.
DNA Substrate1 µg~50 ng/µLThe molecule to be cleaved by the enzyme.
NsiI Enzyme 1 µL (10 units) 0.5 units/µL The catalyst. Added last to prevent non-specific activity.
Total Volume 20 µL

C. Step-by-Step Procedure:

  • Thaw all components on ice. Keep the enzyme on ice at all times.

  • In a sterile microcentrifuge tube, add the components in the order listed above (water, buffer, DNA, then enzyme).

    • Rationale: Adding the enzyme last ensures the reaction mix is homogeneous and at the correct ionic strength before the enzyme is introduced, minimizing the risk of star activity.

  • Gently mix the reaction by pipetting up and down or flicking the tube. Briefly centrifuge to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 1 hour. For the High-Fidelity (HF) version, 15 minutes is often sufficient[2][3].

  • (Optional but recommended) Stop the reaction by heat inactivation at 65°C for 20 minutes[2]. This prevents any further enzymatic activity during downstream applications.

  • Analyze the digestion products by loading the reaction mixture (mixed with loading dye) onto an agarose gel.

    • Self-Validation: A successful digest will show a distinct banding pattern corresponding to the sizes of the DNA fragments generated by NsiI cleavage. An uncut control (reaction without enzyme) should show the original, larger DNA species.

Protocol: Determination of NsiI Kinetic Parameters (Kₘ and kcat)

This protocol describes a method to determine the Michaelis-Menten constants for NsiI, providing insight into its binding affinity (Kₘ) and turnover rate (kcat). This requires a substrate that allows for continuous monitoring of product formation, such as a fluorogenic oligonucleotide.

A. Principle: A short, double-stranded DNA oligonucleotide containing a single NsiI recognition site is used. One end is labeled with a fluorophore and the other with a quencher. In the intact state, the quencher suppresses the fluorescence. Upon cleavage by NsiI, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the amount of product formed. The initial reaction velocity (V₀) is measured across a range of substrate concentrations.

B. Materials:

  • Purified NsiI enzyme of known concentration

  • Fluorogenic dsDNA substrate (e.g., FAM-5'-GATCATGCATGA-3' annealed to 3'-CTAGTACGTAC T-BHQ1-5')

  • 1X Reaction Buffer (e.g., NEBuffer™ r3.1)

  • Nuclease-free water

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader capable of kinetic measurements

C. Step-by-Step Procedure:

  • Substrate Preparation: Prepare a serial dilution of the fluorogenic substrate in 1X reaction buffer, ranging from concentrations well below to well above the expected Kₘ (e.g., 1 nM to 500 nM).

  • Enzyme Preparation: Prepare a dilute solution of NsiI in 1X reaction buffer. The final enzyme concentration should be low enough to ensure the initial velocity phase is measurable (e.g., in the picomolar range).

  • Reaction Setup: In the wells of the microplate, add the diluted substrate solutions. Prepare a "no enzyme" control for background fluorescence.

  • Initiate Reaction: Start the kinetic read on the plate reader. After a brief baseline measurement, add the diluted NsiI enzyme to each well to initiate the reaction.

  • Data Acquisition: Monitor the increase in fluorescence over time at 37°C. Collect data points frequently (e.g., every 30 seconds) for at least 10-15 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot. Convert fluorescence units/min to moles/min using a standard curve of the cleaved fluorophore-containing oligo.

    • Plot the calculated initial velocities (V₀) against the substrate concentration ([S]).

    • Fit the resulting data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ[4].

    • Calculate the turnover number, kcat, using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration in the reaction[5].

D. Interpretation of Results:

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Kₘ indicates a higher affinity[4][5].

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. It is a measure of the enzyme's catalytic efficiency.

Conclusion and Future Directions

The NsiI restriction endonuclease remains a robust and reliable enzyme for molecular biology applications. While its fundamental biochemical properties are well-defined, its structural and mechanistic intricacies are inferred from extensive studies of its homologs. This guide provides a framework based on this established knowledge, offering both a theoretical understanding and practical protocols for its use. The future determination of the high-resolution crystal structure of NsiI, both alone and in complex with its DNA substrate, would be a significant advancement. Such a structure would validate the models presented here, provide precise information about the specific amino acid residues involved in DNA recognition and catalysis, and could pave the way for protein engineering efforts to create variants with novel specificities or enhanced performance characteristics.

References

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]

  • MedSchoolCoach. (2022, February 7). Michaelis Menten Kinetics – MCAT Biochemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Protocol & Mechanistic Guide for DNA Digestion Using Restriction Endonuclease Nsi I

Introduction & Mechanistic Overview The restriction endonuclease NsiI, originally isolated from 1[1], is a highly specific Type II restriction enzyme widely utilized in molecular cloning, synthetic biology, and gene expr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The restriction endonuclease NsiI, originally isolated from 1[1], is a highly specific Type II restriction enzyme widely utilized in molecular cloning, synthetic biology, and gene expression studies. NsiI recognizes the palindromic hexanucleotide sequence 5'-ATGCAT-3' and catalyzes double-stranded DNA cleavage between the adenine and thymine residues (A^TGCAT), generating a four-base 3' overhang (TGCA)[2].

Notably, the NsiI recognition sequence contains the canonical start codon (ATG). This unique structural property makes NsiI an invaluable tool for creating precise3[3].

Enzymatic Properties & Causality in Experimental Design

To ensure a self-validating and robust experimental system, researchers must understand the causality behind the reaction parameters:

  • Methylation Insensitivity: Unlike many restriction enzymes that are blocked by overlapping methylation, NsiI is2[2]. This allows for the direct digestion of genomic DNA or plasmids propagated in standard E. coli strains without the need for specialized demethylation protocols.

  • Glycerol Tolerance and Star Activity: Commercial NsiI preparations are typically supplied in a storage buffer containing 50% glycerol to maintain protein stability at -20°C. However, if the final glycerol concentration in the digestion reaction exceeds 5% (i.e., the 4[4]), the enzyme's fidelity decreases, leading to "star activity" (cleavage at non-canonical sites).

  • High-Fidelity (HF) Engineering: To mitigate off-target effects and simplify double-digestion workflows, engineered 5[5] have been developed. These variants maintain identical target specificity but are optimized for 100% activity in universal buffers (e.g., rCutSmart™ Buffer) and exhibit dramatically reduced star activity even during extended overnight incubations[5].

Comparative Enzymology: Standard NsiI vs. NsiI-HF

Table 1: Quantitative comparison of standard and High-Fidelity NsiI parameters.

ParameterStandard NsiINsiI-HF®
Recognition Site A^TGCATA^TGCAT
Optimal Buffer NEBuffer™ r3.1 (100% Activity)rCutSmart™ Buffer (100% Activity)
Incubation Temp. 37°C37°C
Time-Saver Qualified Yes (5-15 min)Yes (5-15 min)
Heat Inactivation 65°C for 20 min80°C for 20 min
Star Activity Risk Moderate (if glycerol >5%)Dramatically Reduced

Standard Operating Protocol: NsiI DNA Digestion

This protocol is optimized for a standard 50 µL reaction volume. The methodology incorporates self-validating checks to ensure high-efficiency cleavage.

Step 1: Reaction Assembly

Assemble the reaction on ice to prevent premature, non-specific enzymatic activity. Crucial: Always 1[1] to ensure it is immediately diluted into the optimal buffer environment, preventing localized star activity caused by high glycerol concentrations.

  • Nuclease-Free Water: Add up to a final volume of 50 µL.

  • 10X Reaction Buffer: Add 5 µL (Use NEBuffer r3.1 for standard NsiI, or rCutSmart for NsiI-HF)[2],[5].

  • DNA Substrate: Add 1 µg of purified DNA (plasmid or genomic). Ensure DNA is free of phenol, ethanol, or EDTA, which chelate Mg2+ and inhibit the enzyme.

  • NsiI Enzyme: Add 1.0 µL (typically 10-20 units)[4]. Do not exceed 5 µL (10% of total volume) to keep glycerol below 5%[4].

Step 2: Incubation
  • Mix the reaction gently by pipetting up and down 4-5 times. 1[1] , as sheer forces and aeration can denature the restriction endonuclease.

  • Briefly centrifuge to collect the contents at the bottom of the tube.

  • Incubate at 37°C . For Time-Saver™ qualified enzymes, a 2[2] is sufficient for 1 µg of DNA. For complex genomic DNA or higher DNA inputs, 1[1].

Step 3: Heat Inactivation & Reaction Termination

If the digested DNA is to be used directly in downstream applications (e.g., ligation) without column purification, the enzyme must be irreversibly denatured to prevent it from re-cleaving the ligated products.

  • For Standard NsiI : Incubate at 2[2] .

  • For NsiI-HF® : Incubate at 5[5] .

Quality Control & Self-Validating Systems

To ensure the protocol's success, always run a fraction of the reaction (e.g., 5 µL) on a 1% agarose gel alongside an uncut DNA control.

  • Expected Outcome: The uncut plasmid should appear as a primary supercoiled band (migrating faster than its actual molecular weight). The NsiI-digested plasmid should resolve as a single, distinct band corresponding to the linear molecular weight of the vector.

  • Troubleshooting: If a smear is observed, it indicates either nuclease contamination in the DNA prep or star activity due to prolonged incubation/excess enzyme. If multiple unexpected bands appear, verify the absence of star activity by ensuring the enzyme volume was kept strictly under 10%[4].

Experimental Workflow Diagram

NsiI_Workflow N1 DNA Substrate Preparation (Ensure high purity, OD260/280 ~1.8) N2 Reaction Assembly (Buffer, DNA, Water) N1->N2 Purified DNA N3 Enzyme Addition (Add NsiI last, <10% volume) N2->N3 Mix thoroughly N4 Incubation (37°C for 5-60 min) N3->N4 Initiate Digestion N5 Heat Inactivation (65°C Std or 80°C HF for 20 min) N4->N5 Stop Reaction N6 Quality Control (Agarose Gel Electrophoresis) N5->N6 Validate N7 Downstream Applications (Ligation, Cloning, Sequencing) N6->N7 Confirmed Cleavage

Fig 1: Self-validating workflow for NsiI restriction digestion and downstream processing.

References

  • Restriction Endonuclease NsiI Protocol - Roboklon / EURx. Available at:[Link]

  • Restriction Enzyme Recognition Sequences Containing Start and Stop Codons - Promega. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Advanced Molecular Cloning Strategies Utilizing NsiI Cohesive Ends

Abstract This comprehensive guide details advanced molecular cloning strategies centered on the use of the restriction endonuclease NsiI. It provides an in-depth analysis of NsiI's unique properties, including its recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details advanced molecular cloning strategies centered on the use of the restriction endonuclease NsiI. It provides an in-depth analysis of NsiI's unique properties, including its recognition sequence and the generation of cohesive ends compatible with PstI, offering a versatile tool for seamless and directional cloning. This document furnishes researchers, scientists, and drug development professionals with the theoretical framework and practical, field-proven protocols necessary to leverage NsiI for complex vector construction, subcloning, and library generation.

Introduction: The Strategic Advantage of NsiI in Molecular Cloning

Molecular cloning underpins much of modern biological and pharmaceutical research. The choice of restriction enzymes is a critical determinant of the success and efficiency of any cloning workflow. NsiI, a Type II restriction endonuclease, recognizes the sequence 5'-ATGCAT-3' and cleaves after the initial Adenine, generating a 3' overhang of -GCAT. This specific cohesive end offers a significant strategic advantage: its compatibility with the cohesive ends generated by PstI (5'-CTGCAG-3'), which also produces a 3'-GCAT overhang. This compatibility, however, is a one-way street; while a ligated NsiI-PstI junction is created, the resulting hybrid site is not recognized by either enzyme. This feature is invaluable for preventing vector self-ligation and insert concatemerization, thereby increasing the frequency of desired single-insert clones.

This application note will explore the nuances of leveraging NsiI in various cloning paradigms, providing both the theoretical underpinnings and detailed, actionable protocols to empower researchers in their cloning endeavors.

Core Principles of NsiI-Mediated Cloning

The NsiI Recognition Site and Cleavage Pattern

The defining characteristic of NsiI is its hexanucleotide recognition site and its generation of a 4-base 3' overhang.

  • Recognition Sequence: 5'-A↓TGCAT-3'

  • Cleavage Site: After the first Adenine.

  • Generated Ends: 3' overhangs (cohesive or "sticky" ends) with the sequence 5'-CATG-3'.

The NsiI-PstI Connection: A Powerful Cloning Strategy

The true power of NsiI is often realized when used in conjunction with PstI.

  • PstI Recognition Sequence: 5'-C↓TGCAG-3'

  • PstI Generated Ends: 3' overhangs with the sequence 5'-CATG-3'.

The compatibility of the cohesive ends allows for the directional ligation of an NsiI-digested insert into a PstI-digested vector (or vice-versa). The resulting ligated sequence is:

5'-ATGCATG-3' 3'-TACGTAC-5'

This newly formed sequence is not recognized by either NsiI or PstI, effectively preventing re-cleavage and promoting the recovery of the desired recombinant plasmid. This is a classic example of "forced" or "directional" cloning.

Considerations for Successful NsiI Cloning

Several factors must be considered to ensure the successful application of NsiI in cloning experiments:

  • Methylation Sensitivity: According to major suppliers such as New England Biolabs and Thermo Fisher Scientific, NsiI is not sensitive to dam, dcm, or CpG methylation.[1][2][3] This is a significant advantage as it allows for the direct cloning of DNA from various sources without the need for methylation-deficient E. coli strains.

  • Buffer Compatibility: When performing double digests with NsiI and another restriction enzyme, it is imperative to consult the manufacturer's guidelines to ensure optimal activity for both enzymes in the chosen buffer. Many suppliers provide compatibility charts and online tools to assist in buffer selection.

  • Star Activity: Like many restriction enzymes, NsiI can exhibit "star activity" – cleavage at non-canonical sites – under non-optimal conditions.[4][5][6][7][8][9][10][11][12] This can be caused by high glycerol concentrations (the enzyme stock is typically in 50% glycerol, so the volume of enzyme should not exceed 10% of the total reaction volume), high pH, low ionic strength, or prolonged incubation times.[4][5][6][7][8][9][10][11][12] Adherence to recommended protocols is essential to mitigate this.

Experimental Protocols

Protocol 1: Directional Cloning of a PCR Product Using NsiI and a Second Enzyme (e.g., HindIII)

This protocol outlines the steps for inserting a PCR-amplified gene of interest into a vector using a directional cloning strategy with NsiI and another enzyme, HindIII, that produces a non-compatible end.

Materials:

  • High-fidelity DNA polymerase

  • PCR primers with NsiI and HindIII recognition sites incorporated at the 5' ends

  • Vector DNA with NsiI and HindIII sites in the multiple cloning site (MCS)

  • NsiI and HindIII restriction enzymes and corresponding buffer

  • T4 DNA Ligase and buffer

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

  • DNA purification kits (PCR and plasmid miniprep)

Methodology:

  • PCR Amplification of Insert:

    • Design PCR primers to amplify the gene of interest.

    • Forward Primer: Add the NsiI recognition site (5'-ATGCAT-3') to the 5' end. Include a 4-6 base pair "leader" sequence upstream of the restriction site to ensure efficient cleavage.

    • Reverse Primer: Add the HindIII recognition site (5'-AAGCTT-3') to the 5' end, also with a leader sequence.

    • Perform PCR using a high-fidelity polymerase to minimize mutations.

    • Run a small aliquot of the PCR product on an agarose gel to confirm amplification of the correct size fragment.

    • Purify the PCR product using a suitable PCR purification kit.

  • Restriction Digest of Vector and Insert:

    • Set up two separate digestion reactions, one for the vector and one for the purified PCR product.

    • Vector Digestion:

      • Vector DNA: 1 µg

      • NsiI: 10 units

      • HindIII: 10 units

      • 10X Reaction Buffer: 5 µL

      • Nuclease-free water: to 50 µL

    • Insert Digestion:

      • Purified PCR Product: ~200-500 ng

      • NsiI: 10 units

      • HindIII: 10 units

      • 10X Reaction Buffer: 5 µL

      • Nuclease-free water: to 50 µL

    • Incubate both reactions at 37°C for 1-2 hours.

    • Heat inactivate the enzymes if recommended by the manufacturer (e.g., 80°C for 20 minutes).

    • Purify the digested vector and insert using a gel extraction kit or a spin column-based cleanup kit. This step is crucial to remove the small DNA fragments generated during digestion.

  • Ligation:

    • Set up the ligation reaction. It is recommended to try a few different vector:insert molar ratios (e.g., 1:1, 1:3, 1:5). A 3:1 insert to vector molar ratio is often a good starting point to increase the likelihood of the vector encountering an insert.[13][14][15][16][17]

    • Example Ligation Reaction (1:3 molar ratio):

      • Digested Vector: 50 ng

      • Digested Insert: (Calculate amount for 1:3 molar ratio)

      • 10X T4 DNA Ligase Buffer: 2 µL

      • T4 DNA Ligase: 1 µL

      • Nuclease-free water: to 20 µL

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation and Screening:

    • Transform competent E. coli cells with 5-10 µL of the ligation reaction.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection.

    • Incubate overnight at 37°C.

    • Pick several colonies and grow overnight cultures.

    • Perform a plasmid miniprep to isolate the plasmid DNA.

    • Screen for positive clones by restriction digest analysis (e.g., with NsiI and HindIII) and/or colony PCR.

    • Confirm the sequence of the insert in positive clones by Sanger sequencing.

Diagram of Workflow:

NsiI_Cloning_Workflow cluster_prep Preparation cluster_digest Digestion cluster_ligation Ligation cluster_final Final Steps PCR Amplification PCR Amplification Insert Digestion\n(NsiI + HindIII) Insert Digestion (NsiI + HindIII) PCR Amplification->Insert Digestion\n(NsiI + HindIII) Vector Isolation Vector Isolation Vector Digestion\n(NsiI + HindIII) Vector Digestion (NsiI + HindIII) Vector Isolation->Vector Digestion\n(NsiI + HindIII) Ligation\n(T4 DNA Ligase) Ligation (T4 DNA Ligase) Insert Digestion\n(NsiI + HindIII)->Ligation\n(T4 DNA Ligase) Vector Digestion\n(NsiI + HindIII)->Ligation\n(T4 DNA Ligase) Transformation Transformation Ligation\n(T4 DNA Ligase)->Transformation Screening Screening Transformation->Screening Sequencing Sequencing Screening->Sequencing

Caption: Workflow for directional cloning using NsiI and HindIII.

Protocol 2: Seamless Subcloning using NsiI and PstI

This protocol leverages the non-reversible ligation of NsiI and PstI cohesive ends for efficient subcloning of a gene from an entry vector to an expression vector.

Materials:

  • Entry vector containing the gene of interest flanked by NsiI and PstI sites.

  • Expression vector with a multiple cloning site containing NsiI and PstI sites.

  • NsiI and PstI restriction enzymes and corresponding buffer.

  • T4 DNA Ligase and buffer.

  • Competent E. coli cells.

  • Appropriate antibiotics for both vectors.

Methodology:

  • Restriction Digest:

    • Perform separate double digests on the entry vector (to excise the insert) and the expression vector (to linearize it).

    • Entry Vector Digest:

      • Entry Vector DNA: 1 µg

      • NsiI: 10 units

      • PstI: 10 units

      • 10X Reaction Buffer: 5 µL

      • Nuclease-free water: to 50 µL

    • Expression Vector Digest:

      • Expression Vector DNA: 1 µg

      • NsiI: 10 units

      • PstI: 10 units

      • 10X Reaction Buffer: 5 µL

      • Nuclease-free water: to 50 µL

    • Incubate at 37°C for 1-2 hours.

    • Run the digested products on an agarose gel.

    • Excise the band corresponding to the insert from the entry vector digest and the linearized expression vector.

    • Purify the DNA fragments using a gel extraction kit.

  • Ligation:

    • Set up the ligation reaction with a 1:3 molar ratio of vector to insert.

    • Incubate as described in Protocol 1.

  • Transformation and Screening:

    • Transform competent cells and plate on LB agar with the antibiotic corresponding to the expression vector.

    • Screen colonies by restriction digest analysis. A successful clone will not be cleavable at the ligated NsiI/PstI junction. This can be confirmed by digesting with NsiI or PstI alone, which should only linearize the plasmid at the other site.

    • Confirm the integrity of the subcloned fragment by DNA sequencing.

Diagram of NsiI-PstI Ligation:

Caption: Ligation of PstI and NsiI cohesive ends.

Troubleshooting Common NsiI Cloning Issues

Problem Potential Cause(s) Recommended Solution(s)
No or very few colonies Inefficient digestion of vector or insert.Verify enzyme activity. Use a fresh aliquot of enzyme. Ensure optimal buffer conditions. Increase incubation time.
Inactive T4 DNA Ligase.Use fresh ligase and buffer. Ensure proper storage of the enzyme.
Poor quality competent cells.Use a fresh batch of highly competent cells. Test transformation efficiency with a control plasmid.
Incorrect vector:insert molar ratio.Optimize the molar ratio. Try a range of ratios (e.g., 1:1, 1:3, 1:5, 1:10).[13][14][15][16][17]
High background of vector self-ligation Incomplete digestion of the vector.Increase digestion time or enzyme concentration. Purify the linearized vector by gel extraction.
Vector was not dephosphorylated (if using a single enzyme or blunt ends).Treat the digested vector with a phosphatase (e.g., CIP or SAP) prior to ligation.
All colonies contain the vector with no insert Insert was not successfully ligated.Check the integrity and concentration of the digested insert. Optimize ligation conditions.
PCR product does not have 5' phosphates for ligation.If not phosphorylated during PCR, treat the insert with T4 Polynucleotide Kinase (PNK).
Insert is in the wrong orientation Non-directional cloning strategy was used.Use two different restriction enzymes to ensure directional cloning.
No insert band after diagnostic digest The restriction sites in the putative clone have been lost.This can happen with NsiI/PstI ligation. Use other enzymes for the diagnostic digest. Sequence the plasmid to confirm.

Conclusion

The restriction endonuclease NsiI, particularly when used in concert with PstI, provides a robust and elegant solution for directional and seamless molecular cloning. By understanding the principles of its cohesive end compatibility and paying careful attention to experimental parameters such as buffer conditions and the avoidance of star activity, researchers can significantly enhance the efficiency and success rate of their cloning workflows. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the effective application of NsiI-based cloning strategies in a wide range of molecular biology applications.

References

  • Addgene. (n.d.). Protocol - How to Ligate Plasmid DNA. Retrieved from [Link]

  • Protocol Online. (2008, August 19). Insert/vector ratio for ligation. Retrieved from [Link]

  • ResearchGate. (2016, November 22). How to decide the molar ratio for vector:insert for ligation reaction? Retrieved from [Link]

  • ResearchGate. (2023, December 4). How to do proper cloning calculations for my plasmid construction pcr reaction? Retrieved from [Link]

  • Takara Bio. (n.d.). Compensating for star activity of restriction enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Star activity. Retrieved from [Link]

Sources

Method

high-fidelity (HF) restriction endonuclease Nsi I applications in synthetic biology

An in-depth guide to the mechanistic principles, workflow optimization, and synthetic biology applications of the High-Fidelity restriction endonuclease NsiI-HF. Section 1: Mechanistic Overview of NsiI-HF in Synthetic Bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the mechanistic principles, workflow optimization, and synthetic biology applications of the High-Fidelity restriction endonuclease NsiI-HF.

Section 1: Mechanistic Overview of NsiI-HF in Synthetic Biology

NsiI is a Type II restriction endonuclease originally isolated from Neisseria sicca. It recognizes the pseudo-palindromic hexanucleotide sequence 5'-ATGCAT-3' and catalyzes the precise hydrolysis of phosphodiester bonds between the adenine and thymine residues (ATGCA^T) [[1]](). This targeted cleavage generates a 4-base 3' overhang (TGCA), which is highly cohesive and essential for directional cloning 2.

In synthetic biology, the predictability of these cohesive ends is paramount. The 3' TGCA overhang generated by NsiI is perfectly compatible with ends generated by other restriction enzymes, such as PstI (which cleaves CTGCA^G to leave the same TGCA overhang) 2. This compatibility forms the mechanistic basis for modular DNA assembly frameworks, allowing researchers to seamlessly stitch together disparate genetic parts (promoters, coding sequences, terminators) into complex multipartite constructs for transgenic selection or continuous directed evolution 3, 4.

G A Target DNA (ATGCA^T Site) B NsiI-HF Cleavage (Phosphodiester Hydrolysis) A->B C 3' TGCA Overhangs (Cohesive Ends) B->C D Ligation (Compatible Ends) C->D E Recombinant Construct D->E

Fig 1. NsiI-HF cleavage mechanism and downstream synthetic assembly workflow.

Section 2: The Causality of High-Fidelity (HF) Engineering

Native restriction enzymes are inherently susceptible to "star activity"—a phenomenon where the enzyme's sequence specificity relaxes under suboptimal in vitro conditions [[5]](). Factors such as high glycerol concentrations (>5%), non-standard pH, or prolonged incubation times alter the dielectric constant of the solvent, causing native NsiI to cleave non-canonical sequences 5. This leads to off-target fragmentation and catastrophic failure in complex assembly reactions.

To eliminate this variable, NsiI-HF was engineered via targeted amino acid substitutions [[5]](). As an Application Scientist, I prioritize HF enzymes because they transform a probabilistic reaction into a deterministic one. The causality behind choosing NsiI-HF is driven by two main factors:

  • Conformational Stability: The engineered protein structure of NsiI-HF maintains strict recognition fidelity even in the presence of excess glycerol or extended overnight incubations 1, 5.

  • Single-Buffer Simplicity: Native NsiI requires NEBuffer r3.1 for optimal activity and performs poorly (25% activity) in universal buffers 6. NsiI-HF is engineered to deliver 100% activity in rCutSmart Buffer 1. This eliminates the need for sequential digests or intermediate DNA purification steps, which typically result in a 10-20% loss of DNA yield per column cleanup.

G Suboptimal Suboptimal Conditions (High Glycerol, Wrong Buffer) StarActivity Star Activity (Off-Target Cleavage) Suboptimal->StarActivity Induces HF_Eng HF Engineering (Amino Acid Substitutions) StarActivity->HF_Eng Mitigated by HighFidelity High-Fidelity Cleavage (Zero Off-Target Effects) HF_Eng->HighFidelity Ensures rCutSmart rCutSmart Buffer (Optimal pH & Ionic Strength) rCutSmart->HighFidelity Supports

Fig 2. Logical pathways of star activity mitigation via NsiI-HF engineering.

Section 3: Quantitative Comparison: Native NsiI vs. NsiI-HF

Understanding the exact biochemical differences is critical for experimental design. The table below summarizes the operational shifts required when upgrading to the high-fidelity variant.

PropertyNative NsiINsiI-HFCausality / Impact on Workflow
Recognition Site ATGCA^TATGCA^TIdentical specificity; generates compatible 3' TGCA overhangs.
Optimal Buffer NEBuffer r3.1rCutSmart BufferHF enables single-buffer double digests, reducing DNA loss from cleanups 1, 6.
Star Activity ModerateDramatically ReducedHF allows flexible enzyme scaling without off-target cleavage 5.
Digestion Time 1 hour5-15 minsTime-Saver qualification accelerates high-throughput cloning pipelines 1.
Heat Inactivation 65°C for 20 min80°C for 20 min Critical: Failure to use 80°C for HF will leave the enzyme active, destroying downstream ligations 1, 6.
Methylation Not sensitiveNot sensitiveCan digest DNA directly from standard E. coli cloning strains (dam/dcm/CpG) 1.

Section 4: Self-Validating Protocol for NsiI-HF Digestion in Multipartite Assembly

Continuous directed evolution and multiplexed transgenic selection require the construction of highly complex plasmid libraries [[3]](), 4. The following protocol details the preparation of a vector backbone using NsiI-HF, incorporating self-validating checkpoints to ensure absolute structural integrity before proceeding to transformation.

Step 1: Reaction Assembly

Causality: We use a 50 µL reaction volume to ensure the glycerol from the enzyme storage buffer is diluted to <5%. Even with HF enzymes, maintaining low glycerol prevents solvent-induced conformational changes that could theoretically trigger residual star activity 5.

  • DNA (Vector or Amplicon): 1 µg

  • 10X rCutSmart Buffer: 5 µL

  • NsiI-HF (20 units/µL): 1 µL

  • Nuclease-free Water: up to 50 µL

Step 2: Time-Saver Incubation

Causality: NsiI-HF is Time-Saver qualified. A 15-minute incubation at 37°C is sufficient for complete hydrolysis of the phosphodiester bonds 1, 2. However, for highly supercoiled plasmids or complex libraries, a 1-hour incubation ensures complete linearization without risk of over-digestion due to the HF engineering 1.

Step 3: Critical Heat Inactivation

Causality: Incubate at 80°C for 20 minutes . NsiI-HF requires a higher inactivation temperature (80°C) compared to its native counterpart (65°C) [[1]](), 6. Failing to fully inactivate the enzyme will result in the immediate re-cleavage of the newly ligated recombinant constructs during downstream assembly, driving the reaction equilibrium toward the unligated state.

Step 4: System Self-Validation (The Checkpoints)

A protocol is only as reliable as its internal controls. To validate the digestion before proceeding to expensive library generation:

  • Validation A (Physical): Run 5 µL of the reaction on a 1% agarose gel alongside an undigested control. A single, crisp band indicates complete linearization. A smear indicates nuclease contamination or star activity (highly unlikely with HF enzymes in rCutSmart) 1.

  • Validation B (Biological): Perform a "Vector-Only" ligation control. Add DNA ligase to a sample of the digested vector without any insert, and transform it into E. coli. The number of colonies on this plate represents the background of uncut plasmid. A successful system should yield near-zero colonies on the Vector-Only plate, validating the 100% cleavage efficiency of NsiI-HF.

References

  • HF Enzymes - New England Biolabs GmbH . neb-online.de. [Link]

  • Restriction Site (Genetics) – Study Guide . studyguides.com. [Link]

  • Synthetic assembly DNA cloning to build plasmids for multiplexed transgenic selection... . nih.gov.[Link]

  • Using Continuous Directed Evolution to Improve Enzymes for Plant Applications . biorxiv.org.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent star activity in restriction endonuclease Nsi I digests

Prepared by the Senior Application Science Team Welcome to the technical support resource for the NsiI restriction endonuclease. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support resource for the NsiI restriction endonuclease. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal use of NsiI and, critically, how to prevent the common pitfall of star activity. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your digests are reliable and reproducible.

Part 1: Understanding NsiI and Star Activity

This section addresses the fundamental properties of NsiI and the phenomenon of star activity.

Q1: What is NsiI and what is its recognition sequence?

NsiI is a restriction endonuclease originally isolated from Neisseria sicca. It recognizes the palindromic hexanucleotide sequence 5'-ATGCA↓T-3' and cleaves after the T, producing a 3'-CATG overhang.[1][2] This specific cleavage pattern is crucial for various molecular cloning applications.

Q2: What is "star activity" in the context of restriction enzymes?

Star activity is the relaxation or alteration of a restriction enzyme's sequence specificity that occurs under non-optimal reaction conditions.[3][4] Instead of cleaving only its canonical recognition site, the enzyme, such as NsiI, will begin to cleave at sequences that are similar but not identical (e.g., differing by one base). This results in unexpected and unwanted DNA fragments, which can severely compromise downstream applications like cloning by causing off-target cleavage.[4][5]

Q3: What are the common causes of star activity with NsiI?

Star activity is a general property of restriction enzymes when they are forced into a suboptimal biochemical environment.[3][6] The primary triggers for NsiI star activity are consistent with those for other endonucleases:

  • High Glycerol Concentration: This is a leading cause. Restriction enzymes are supplied in a storage buffer containing 50% glycerol to prevent freezing at -20°C. If the enzyme volume exceeds 1/10th of the total reaction volume, the final glycerol concentration will be greater than 5%, a condition known to induce star activity.[4][7][8]

  • High Enzyme-to-DNA Ratio: Using an excessive amount of enzyme for the quantity of substrate DNA can lead to off-target cleavage.[3][8] This is often a result of attempting to "force" a digestion to completion.

  • Suboptimal Buffer Conditions: Low ionic strength or a pH significantly higher than the optimum (pH > 8.0) can relax the enzyme's specificity.[3][5][8]

  • Prolonged Incubation Time: While some enzymes are stable for long incubations, extended reaction times with standard NsiI can increase the likelihood of star activity, especially if other conditions are also suboptimal.[5][7][9]

  • Presence of Organic Solvents: Contaminants from DNA purification steps, such as ethanol or DMSO, can alter the reaction environment and promote star activity.[3][8]

  • Incorrect Divalent Cations: The substitution of Magnesium (Mg²⁺) with other divalent cations like Manganese (Mn²⁺) will negatively impact enzyme fidelity.[3][8]

Part 2: Troubleshooting and Prevention Guide

Q4: How can I prevent NsiI star activity in my experiments?

Preventing star activity is a matter of maintaining strict control over the reaction conditions. The following strategies are critical for ensuring high-fidelity NsiI digestion.

1. Enzyme Choice: Standard (Native) vs. High-Fidelity (HF) NsiI

The most effective method to prevent star activity is to use an engineered, high-fidelity version of the enzyme.[10][11] High-Fidelity (HF) enzymes are mutated to perform optimally under a wider range of conditions and exhibit dramatically reduced star activity.[1][2][6][12]

  • NsiI (Standard): Effective when used under precisely optimal conditions. It is most active in a buffer with higher salt content like NEBuffer r3.1.[1]

  • NsiI-HF®: The recommended choice for all applications. It is engineered for robust performance and minimal star activity, even during overnight digestions.[12][13] It is fully active in a single, convenient buffer (e.g., rCutSmart™ Buffer), which simplifies reaction setup, especially for double digests.[2][12]

Data Presentation: Comparison of Standard NsiI and NsiI-HF
FeatureStandard NsiIHigh-Fidelity NsiI-HF®Rationale for Experimental Choice
Star Activity Can occur under suboptimal conditionsDramatically reducedHF version provides a larger margin for error and is essential for sensitive applications.[11][12]
Optimal Buffer NEBuffer™ r3.1rCutSmart™ BufferNsiI-HF in rCutSmart™ buffer simplifies double digests, as over 210 enzymes are 100% active in this buffer.[1][11][12]
Glycerol Sensitivity High (>5% final conc.)LowThe engineered nature of HF enzymes makes them more resilient to higher glycerol levels.[6]
Recommended Incubation 1 hour5-15 minutes (or overnight)NsiI-HF offers speed and flexibility without compromising fidelity.[1][12]
Heat Inactivation 65°C for 20 minutes80°C for 20 minutesBoth are easily inactivated, but the different temperatures must be noted for experimental planning.[1][12][14]
2. Maintain Low Glycerol Concentration (<5%)

Causality: Glycerol decreases the water activity in the reaction, which can alter the enzyme's conformation and its interaction with the DNA, thereby relaxing its specificity.[4] Action: The volume of the NsiI enzyme added should never exceed 10% of the total reaction volume. For a 50 µL reaction, do not add more than 5 µL of enzyme.[7]

3. Optimize the Enzyme-to-DNA Ratio

Causality: An excess of enzyme molecules relative to available recognition sites increases the probability of non-specific binding and subsequent cleavage of near-cognate sites. Action: Use the minimum amount of enzyme required for complete digestion. A standard starting point is 1 unit of enzyme per 1 µg of substrate DNA for a 1-hour incubation.[8][15] For supercoiled plasmid DNA, which is more resistant to cleavage, this may be increased to 3-5 units per µg.[8]

4. Use the Correct Reaction Buffer and Incubation Time

Causality: The buffer provides the optimal ionic strength and pH for the enzyme to maintain its precise three-dimensional structure, which is required for specific DNA recognition. Action:

  • Always use the buffer supplied with the enzyme. For standard NsiI, this is typically a buffer like NEBuffer r3.1.[1]

  • For NsiI-HF, use the recommended rCutSmart™ Buffer.[12]

  • Avoid unnecessarily long incubation times with standard NsiI.[7] If an overnight digest is required, using the NsiI-HF version is strongly recommended.[12]

Mandatory Visualization: Troubleshooting NsiI Digestion Workflow

NsiI_Troubleshooting cluster_star Star Activity Mitigation cluster_incomplete Incomplete Digestion Mitigation start Start: Unexpected Bands in NsiI Digest check_bands Band Pattern Analysis Extra bands smaller than expected? Incomplete digestion (bands larger than expected)? start->check_bands star_activity Probable Star Activity check_bands:f1->star_activity Yes incomplete_digest Incomplete Digestion check_bands:f2->incomplete_digest Yes check_glycerol check_glycerol star_activity->check_glycerol check_enzyme_activity Enzyme Inactive? (Improper storage?) incomplete_digest->check_enzyme_activity check_ratio High Enzyme:DNA Ratio? check_glycerol->check_ratio No solution_star Solution: 1. Reduce enzyme volume. 2. Decrease enzyme units. 3. Use correct buffer. 4. Shorten incubation time. 5. Switch to NsiI-HF. check_glycerol->solution_star Yes check_buffer Wrong Buffer or pH? check_ratio->check_buffer No check_ratio->solution_star Yes check_time Incubation Too Long? check_buffer->check_time No check_buffer->solution_star Yes check_time->solution_star Yes check_dna_quality DNA Contamination? (Ethanol, salts?) check_enzyme_activity->check_dna_quality No solution_incomplete Solution: 1. Run control digest. 2. Re-purify DNA. 3. Increase incubation time or enzyme units slightly. check_enzyme_activity->solution_incomplete Yes check_methylation Methylation Block? (N/A for NsiI) check_dna_quality->check_methylation No check_dna_quality->solution_incomplete Yes check_methylation->solution_incomplete NsiI is not affected

Caption: Troubleshooting workflow for unexpected NsiI digestion patterns.

Part 3: Protocols

Protocol 1: Standard NsiI Digestion to Minimize Star Activity

This protocol is for the standard NsiI enzyme and is designed to minimize risk.

  • Reaction Assembly: On ice, combine the following in a sterile microfuge tube. Add components in the order listed.

    • Nuclease-free Water: X µL

    • 10X NEBuffer™ r3.1: 2 µL

    • Substrate DNA (≤1 µg): Y µL

    • NsiI Enzyme (10 units/µL): 0.5 - 1 µL

    • Total Volume: 20 µL

  • Mixing: Gently mix by pipetting up and down. Do not vortex, as this can denature the enzyme. Briefly centrifuge to collect the reaction at the bottom of the tube.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Stopping the Reaction: Stop the reaction by adding a gel loading dye containing a chelator like EDTA, or by heat inactivation at 65°C for 20 minutes.[1]

Protocol 2: Recommended High-Fidelity NsiI-HF Digestion

This protocol utilizes the engineered NsiI-HF for enhanced reliability and flexibility.

  • Reaction Assembly: On ice, combine the following:

    • Nuclease-free Water: X µL

    • 10X rCutSmart™ Buffer: 5 µL

    • Substrate DNA (≤1 µg): Y µL

    • NsiI-HF® Enzyme (20 units/µL): 1 µL

    • Total Volume: 50 µL

  • Mixing: Mix gently and spin down.

  • Incubation: Incubate at 37°C for 5-15 minutes.[12] For convenience, incubation can be extended overnight without risk of star activity or DNA degradation.[1][2]

  • Stopping the Reaction: Heat inactivate at 80°C for 20 minutes.[12][14] The reaction can be loaded directly onto a gel after adding loading dye.

Part 4: Additional FAQs

Q5: My NsiI digest shows extra bands smaller than expected. Is this star activity? How can I confirm?

Yes, the appearance of additional bands below the smallest expected fragment size is a classic indicator of star activity.[5] To confirm, set up a series of digests with decreasing amounts of enzyme or shorter incubation times. If the extra bands disappear under more optimal conditions while the expected bands remain, this confirms star activity.[5] The ultimate solution is to switch to the high-fidelity version of the enzyme.

Q6: Can I perform an overnight digest with NsiI?

For the standard NsiI enzyme , overnight digests are generally not recommended as the prolonged incubation time can increase the risk of star activity.[7][9] For the NsiI-HF® enzyme , overnight digests are perfectly acceptable and are a key feature of its engineered stability and fidelity.[12][13]

Q7: Is NsiI sensitive to DNA methylation?

No. NsiI is not sensitive to dam, dcm, or CpG methylation, meaning it will cleave its recognition site regardless of the methylation status of the substrate DNA from E. coli or eukaryotic sources.[1][14]

References
  • NsiI Restriction Enzyme - Biocompare. [Link]

  • Restriction Digestion Troubleshooting Guide - GenScript. [Link]

  • Star activity - Wikipedia. [Link]

  • Restriction Endonucleases - New England Biolabs GmbH. [Link]

  • LightNing® NsiI - BestEnzymes Biotech Co., Ltd. [Link]

  • HF Enzymes - New England Biolabs GmbH. [Link]

Sources

Optimization

overcoming restriction endonuclease Nsi I inhibition by DNA impurities and salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete or failed DNA digestions when using the restriction endonuclease NsiI.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete or failed DNA digestions when using the restriction endonuclease NsiI. NsiI (recognition site ATGCAT) is exceptionally sensitive to suboptimal reaction conditions, particularly ionic strength and chaotropic salt carryover from standard silica-spin column purifications.

This guide abandons generic troubleshooting advice in favor of mechanistic causality. By understanding why NsiI fails at a biochemical level, you can implement the field-proven, self-validating protocols detailed below to ensure robust and reproducible cleavage efficiency.

The Mechanistic Causality of NsiI Inhibition

To troubleshoot NsiI, we must first understand its catalytic requirements. NsiI relies on precise electrostatic interactions with the DNA phosphate backbone and requires a divalent cation (Mg²⁺) as an absolute requirement for enzyme activity 1. When DNA is purified using standard miniprep or PCR cleanup columns, microscopic volumes of impurities often co-elute, disrupting this delicate biochemistry.

  • Ionic Interference (Salts): High concentrations of Na⁺ or K⁺ compete directly with the enzyme's DNA-binding domain, preventing the formation of the enzyme-substrate complex.

  • Chaotropic Denaturation: Guanidinium hydrochloride, the primary component of spin-column binding buffers, is a potent protein denaturant. Even trace carryover will unfold the NsiI protein structure.

  • Cofactor Depletion: EDTA, commonly found in TE elution buffers, chelates the essential Mg²⁺ cofactor, halting catalytic cleavage 1.

  • Glycerol Toxicity: Restriction enzymes are stored in 50% glycerol. If the enzyme volume exceeds 10% of the total reaction, the excess glycerol alters the dielectric constant of the buffer, leading to enzyme inhibition or off-target cleavage 1.

Mechanism NsiI NsiI Endonuclease Complex Catalytic Complex NsiI->Complex DNA Target DNA (ATGCAT) DNA->Complex Cleavage Successful Cleavage Complex->Cleavage Mg2+ dependent Salt Excess Na+/K+ (>50mM) Salt->Complex Disrupts electrostatic binding Guanidinium Guanidinium HCl (Chaotropic Salt) Guanidinium->NsiI Denatures protein structure EDTA EDTA (Mg2+ Chelator) EDTA->Complex Depletes Mg2+ cofactor

Mechanistic pathways of NsiI endonuclease inhibition by common DNA preparation impurities.

Quantitative Impurity Thresholds

To systematically troubleshoot, compare your reaction conditions against these known inhibitory thresholds.

ImpuritySourceInhibitory ThresholdMechanism of NsiI InhibitionRescue / Mitigation Strategy
NaCl / KCl Buffer carryover> 50 mMCompetes for electrostatic DNA bindingKeep DNA volume ≤ 25% of reaction
Guanidinium HCl Spin column binding buffer> 10 mMChaotropic denaturation of enzymeAdditional column wash with 80% EtOH
Ethanol Spin column wash buffer> 5% (v/v)Alters dielectric constantAir dry pellet / SpeedVac
EDTA TE Elution Buffer> 1 mMChelates essential Mg²⁺ cofactorElute in 10 mM Tris-HCl (pH 8.0)
Glycerol Enzyme storage buffer> 5% (v/v)Induces star activity / reduces cleavageKeep enzyme volume ≤ 10% of reaction

Troubleshooting FAQs

Q: My A260/230 ratio is 1.4. Will NsiI still cut my plasmid? A: Likely not. An A260/230 ratio below 1.8 strongly indicates the presence of chaotropic salts (like guanidinium) or organic solvents. Because NsiI is highly susceptible to denaturation by these impurities, you must desalt the DNA prior to digestion to restore cleavage efficiency.

Q: Why do manufacturers recommend keeping the DNA volume under 25% of the total reaction? A: This is a mathematical dilution strategy. DNA purification procedures that use spin columns routinely result in high salt levels that inhibit enzyme activity 2. By restricting the DNA input volume to ≤25% of the total reaction, you effectively dilute any co-eluted salts to sub-inhibitory concentrations, allowing the buffer to maintain the correct ionic environment.

Q: Should I switch to the High-Fidelity (HF) version of NsiI? A: Yes. Engineered High-Fidelity enzymes, such as NsiI-HF, offer dramatically reduced star activity and are optimized for 100% activity in universal buffers (e.g., CutSmart) 23. These optimized buffers contain Bovine Serum Albumin (BSA), which acts as a molecular crowding agent and protects the restriction enzyme from denaturation by trace impurities.

Self-Validating Rescue Protocol

To establish a self-validating system, you must definitively prove whether a failed digestion is due to an inactive enzyme or contaminated DNA. We achieve this using a "Spike-in Control" experiment.

G Start Assess DNA Purity (Nanodrop A260/230) Decision Is A260/230 ≥ 1.8? Start->Decision LowRatio No (Ratio < 1.8) Salt/Impurity Carryover Decision->LowRatio No HighRatio Yes (Ratio ≥ 1.8) Clean DNA Decision->HighRatio Yes Desalt Perform SPRI Bead Cleanup or Column Desalting LowRatio->Desalt Action Required Digest Set up NsiI Digest (DNA ≤ 25% of Volume) HighRatio->Digest Desalt->Digest Control Set up Spike-in Control (Sample + Lambda DNA) Digest->Control Internal Validation Eval Gel Electrophoresis Validation Control->Eval

Diagnostic workflow and validation strategy for reliable NsiI restriction digestion.

Step-by-Step Methodology

Step 1: DNA Clean-up and Desalting If your A260/230 ratio is < 1.8, perform a 0.8X SPRI magnetic bead cleanup or re-purify using a spin column. Crucial modification: During the column wash step, let the 80% ethanol wash buffer sit on the membrane for 2 full minutes before spinning to ensure complete guanidinium dissolution. Elute in 10 mM Tris-HCl (pH 8.0) without EDTA.

Step 2: Reaction Assembly (The Validation Matrix) Assemble three parallel 20 µL reactions. Ensure the restriction enzyme volume does not exceed 10% (2 µL) to prevent glycerol-induced inhibition 1.

  • Tube A (Sample Digest): 1 µg Sample DNA + 2 µL 10X Buffer + 1 µL NsiI + H₂O up to 20 µL.

  • Tube B (Positive Control): 1 µg Lambda DNA (known to contain NsiI sites) + 2 µL 10X Buffer + 1 µL NsiI + H₂O up to 20 µL.

  • Tube C (Spike-in / Trans-inhibition Test): 0.5 µg Sample DNA + 0.5 µg Lambda DNA + 2 µL 10X Buffer + 1 µL NsiI + H₂O up to 20 µL.

Step 3: Incubation Incubate at 37°C for 1 hour. (Note: If utilizing NsiI-HF, a 15-minute incubation is often sufficient).

Step 4: Gel Electrophoresis & Interpretation Run the reactions on a 1% agarose gel.

  • If Tube B cuts but Tube A does not: Your enzyme is active. Your sample DNA is either resistant (due to unexpected methylation) or lacks the target sequence.

  • If Tube C fails to cut the Lambda DNA: Your sample DNA contains trans-acting inhibitors (salts/EDTA/guanidinium) that are poisoning the entire reaction. You must re-purify the DNA.

  • If Tube C successfully cuts the Lambda DNA but not the sample DNA: The reaction environment is perfect, proving the sample DNA itself is the issue (e.g., sequence mutation or masking).

References

  • Restriction Endonucleases: NsiI-HF. BIOKÉ / New England Biolabs. [Link]

  • Digestion of DNA with Restriction Endonucleases. ScienceMadness. [Link]

Sources

Troubleshooting

why is my restriction endonuclease Nsi I plasmid digest not working

Welcome to the Technical Support Guide for the NsiI restriction endonuclease . NsiI is a highly specific metalloenzyme that recognizes the hexameric sequence ATGCAT and cleaves to leave a 4-base 3' overhang (TGCA).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Guide for the NsiI restriction endonuclease . NsiI is a highly specific metalloenzyme that recognizes the hexameric sequence ATGCAT and cleaves to leave a 4-base 3' overhang (TGCA). While generally robust, plasmid digestions can fail due to buffer incompatibility, trans-acting inhibitors, or thermodynamic imbalances in the reaction mix.

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve NsiI digestion failures using self-validating methodologies and mechanistic causality.

Diagnostic Logic & Workflow

Before altering your experimental parameters, it is critical to isolate the root cause of the failure. The decision tree below outlines the logical workflow to determine whether the issue stems from an inactive enzyme, buffer incompatibility, or contaminants within your plasmid preparation.

DiagnosticLogic Start Plasmid Digest Failed (No Cleavage / Partial Cleavage) Control Perform Control Digest (e.g., Lambda DNA) Start->Control ControlPass Control Cuts (Enzyme is Active) Control->ControlPass Yes ControlFail Control Fails (Enzyme/Buffer Inactive) Control->ControlFail No Mix Perform Mixing Test (Sample + Control DNA) ControlPass->Mix MixFail Mix Fails to Cut (Inhibitors Present: EDTA, Phenol, High Salt) Mix->MixFail No MixPass Mix Cuts Successfully (Site Mutation or Supercoiling Issue) Mix->MixPass Yes

Figure 1: Diagnostic decision tree for troubleshooting NsiI restriction enzyme failures.

Mechanistic Troubleshooting & FAQs

Q1: My plasmid didn't digest at all. Is the enzyme dead, or is it my DNA? A: This is the most common dilemma. Restriction endonucleases like NsiI are metalloenzymes that require divalent cations (specifically Mg²⁺) to polarize the water molecule that attacks the DNA phosphodiester bond. If your plasmid preparation contains trace amounts of EDTA (which chelates Mg²⁺) or phenol/high salts (which disrupt the enzyme's tertiary structure), the enzyme will be completely inhibited[1]. To prove whether the enzyme is dead or the DNA is contaminated, you must perform the Inhibitor Diagnostic Mixing Test (see Protocol A).

Q2: I see a smear or multiple unexpected bands on my gel. What caused this? A: This phenomenon is known as "star activity" (the relaxation of sequence specificity). NsiI is highly prone to star activity if the glycerol concentration in the final reaction exceeds 5%[1]. Glycerol lowers the dielectric constant of the aqueous buffer, altering the hydration shell around the enzyme-DNA complex. This reduces the stringency of hydrogen bonding between the enzyme's recognition alpha-helices and the DNA major groove, allowing cleavage at non-canonical sites.

  • Solution: Ensure the enzyme volume never exceeds 10% of the total reaction volume[1]. Alternatively, upgrade to NsiI-HF (High-Fidelity), which is genetically engineered to dramatically reduce star activity even under suboptimal conditions[2].

Q3: Is NsiI failing because my plasmid is methylated? A: Unlikely. Unlike many restriction enzymes, NsiI is completely insensitive to Dam, Dcm, and mammalian CpG methylation[3]. If your plasmid was propagated in standard E. coli cloning strains (e.g., DH5α, TOP10), methylation will not block NsiI cleavage.

Q4: I am performing a double digest. Why is NsiI underperforming? A: Buffer incompatibility is the leading cause of double digest failures. Wild-type NsiI requires NEBuffer r3.1 for 100% activity and exhibits only 25% activity in rCutSmart Buffer[3]. If you are pairing it with an enzyme that requires CutSmart, NsiI will only partially digest the plasmid. The solution is to use NsiI-HF , which has been engineered for 100% activity in rCutSmart Buffer, enabling seamless double digests[2].

Quantitative Data: Buffer Compatibility & Parameters

To ensure optimal catalytic efficiency, you must match the correct enzyme version to the correct buffer system. Refer to the tables below when designing your reaction.

Table 1: Buffer Compatibility (Wild-type NsiI vs. NsiI-HF)

Buffer System NsiI (Wild-type) Activity[3] NsiI-HF Activity[2]
NEBuffer r1.1 10% <10%
NEBuffer r2.1 75% 20%
NEBuffer r3.1 100% <10%

| rCutSmart Buffer | 25% | 100% |

Table 2: Standard Reaction Parameters for NsiI-HF

Parameter Condition / Specification
Recognition Site ATGCAT (Leaves 4-base 3' TGCA overhang)
Incubation Temperature 37°C[2]
Incubation Time 5–15 minutes (Time-Saver qualified)[2]
Heat Inactivation 80°C for 20 minutes[4]

| Methylation Sensitivity | Not sensitive to Dam, Dcm, or CpG[3] |

Self-Validating Experimental Protocols

Protocol A: The Inhibitor Diagnostic Mixing Test

This protocol is a self-validating system used to definitively prove whether trans-acting contaminants (EDTA, salts, phenol) in your plasmid prep are inhibiting the endonuclease[1].

MixingTest Tube1 Tube 1: Control 1 µg Lambda DNA + 1 µL NsiI Incubate Incubate 37°C 15-60 minutes Tube1->Incubate Tube2 Tube 2: Sample 1 µg Plasmid DNA + 1 µL NsiI Tube2->Incubate Tube3 Tube 3: Mix 0.5 µg Lambda + 0.5 µg Plasmid + 1 µL NsiI Tube3->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel

Figure 2: Self-validating experimental setup for the Inhibitor Diagnostic Mixing Test.

Step-by-Step Methodology:

  • Prepare Tubes: Label three sterile microcentrifuge tubes as Control, Sample, and Mix.

  • Add DNA Substrates:

    • Tube 1 (Control): Add 1 µg of a known control DNA (e.g., Lambda DNA)[1].

    • Tube 2 (Sample): Add 1 µg of your problematic plasmid DNA.

    • Tube 3 (Mix): Add 0.5 µg of Lambda DNA AND 0.5 µg of your plasmid DNA[1].

  • Buffer Addition: Add 5 µL of the appropriate 10X Buffer (r3.1 for WT NsiI; rCutSmart for NsiI-HF) to each tube.

  • Volume Adjustment: Add nuclease-free water to bring the volume of each tube to 49 µL.

  • Enzyme Addition: Add 1 µL of NsiI to each tube. Mix gently by pipetting up and down or flicking the tube. Do not vortex , as this denatures the enzyme[5]. Centrifuge briefly to collect the liquid.

  • Incubation: Incubate all tubes at 37°C for 15 to 60 minutes.

  • Analysis & Causality Check: Run the reactions on a 1% agarose gel.

    • If Tube 1 cuts but Tube 3 fails to cut: Your plasmid preparation contains an inhibitor (e.g., EDTA). The inhibitor from your plasmid sample diffused into the reaction and poisoned the enzyme, preventing it from cutting the Lambda DNA. Action: Re-purify your plasmid via a spin column or ethanol precipitation[1].

    • If Tube 1 and Tube 3 cut, but Tube 2 fails: The enzyme is active and no inhibitors are present. Your plasmid either lacks the ATGCAT site due to a mutation, or extreme supercoiling is sterically hindering the enzyme.

Protocol B: Optimized NsiI-HF Plasmid Digest Workflow

Use this standardized protocol to ensure complete digestion while preventing star activity.

  • DNA Input: Add 1 µg of purified plasmid DNA to a sterile microcentrifuge tube. Ensure the A260/280 ratio is ~1.8 and A260/230 is >2.0 to confirm the absence of chaotropic salts and phenol.

  • Buffer Addition: Add 5 µL of 10X rCutSmart Buffer. This provides the optimal ionic strength and Recombinant Albumin (rAlbumin) required to stabilize the enzyme's active conformation[2].

  • Volume Adjustment: Add nuclease-free water to a final volume of 50 µL. Causality: A 50 µL volume dilutes potential trace inhibitors from the DNA prep and ensures the final glycerol concentration remains safely below 5%[1].

  • Enzyme Addition: Add 1 µL (20 units) of NsiI-HF. Critical Rule: Enzyme volume must never exceed 10% of the total reaction volume[1].

  • Incubation: Incubate at 37°C for 15 minutes. Because NsiI-HF is Time-Saver qualified, prolonged overnight incubation is unnecessary and increases the risk of non-specific nuclease degradation[2].

  • Inactivation: Heat the reaction at 80°C for 20 minutes to irreversibly denature the enzyme before proceeding to downstream applications like ligation[4].

References

  • New England Biolabs. "NsiI - NEB." neb.com.
  • New England Biolabs. "NsiI-HF® | NEB." neb.com.
  • New England Biolabs. "NsiI-HF® (Japanese Specifications) | NEB." neb.com.
  • ABclonal. "NsiI Restriction Enzyme Protocol." aliyuncs.com.
  • Promega Corporation. "Assembly of Restriction Enzyme Digestions Technical Manual, TM367." promega.com.

Sources

Reference Data & Comparative Studies

Validation

NEB NsiI-HF vs. Thermo Fisher FastDigest NsiI (Mph1103I): A Comprehensive Performance Comparison Guide

NsiI is a Type IIP restriction endonuclease that recognizes the palindromic hexanucleotide sequence 5'-ATGCAT-3' and cleaves after the first adenine, generating a 4-base 3' overhang (TGCA) [1]. It is a critical tool for...

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Author: BenchChem Technical Support Team. Date: April 2026

NsiI is a Type IIP restriction endonuclease that recognizes the palindromic hexanucleotide sequence 5'-ATGCAT-3' and cleaves after the first adenine, generating a 4-base 3' overhang (TGCA) [1]. It is a critical tool for molecular cloning, vector mapping, and synthetic biology. Historically, native NsiI has been prone to "star activity"—off-target cleavage occurring under suboptimal reaction conditions such as prolonged incubation, high enzyme-to-DNA ratios, or elevated glycerol concentrations.

To address this, the two leading manufacturers, New England Biolabs (NEB) and Thermo Fisher Scientific, have developed highly optimized versions of this enzyme: NEB NsiI-HF® and Thermo Fisher FastDigest NsiI (Mph1103I) . As a Senior Application Scientist, I have evaluated both systems extensively. This guide objectively compares their mechanistic approaches, quantitative performance, and experimental workflows to help you select the optimal enzyme for your downstream applications.

Mechanistic Differences & Formulation Causality

While both enzymes aim to eliminate star activity and reduce digestion time to 5–15 minutes, their underlying biochemical strategies differ significantly:

  • NEB NsiI-HF (High-Fidelity Engineering): NEB utilizes rational protein engineering. By introducing targeted mutations into the restriction enzyme's DNA-binding and catalytic domains, NEB has structurally increased the enzyme's stringency for its canonical ATGCAT site [1]. This allows the enzyme to function with 100% activity in the universal rCutSmart™ Buffer without off-target effects, even during overnight incubations. Furthermore, NsiI-HF is formulated with Recombinant Albumin (rAlbumin) rather than animal-derived BSA, eliminating the risk of BSE/TSE or viral contamination—a critical regulatory advantage for drug development professionals.

  • Thermo Fisher FastDigest NsiI (Isoschizomer & Kinetic Control): Thermo Fisher employs Mph1103I, an isoschizomer of NsiI isolated from a different bacterial strain but possessing identical cleavage specificity [3]. Instead of engineering the enzyme, Thermo Fisher relies on a proprietary universal buffer system (FastDigest Buffer) designed to thermodynamically favor specific binding. By coupling this optimized ionic environment with rapid reaction kinetics (complete digestion in 5 minutes), the system prevents star activity by minimizing the time the enzyme is exposed to the substrate [4].

Quantitative Performance Comparison

The following table summarizes the operational parameters of both enzymes based on their respective manufacturer specifications[1, 2, 3, 4].

ParameterNEB NsiI-HF®Thermo Fisher FastDigest NsiI
Enzyme Source / Isoschizomer Engineered Neisseria sicca geneMph1103I (Isoschizomer)
Recognition Sequence 5'-ATGCA^T-3'5'-ATGCA^T-3'
Buffer System rCutSmart™ BufferFastDigest / FastDigest Green
Incubation Temperature 37°C37°C
Digestion Time (1 µg DNA) 5 – 15 minutes5 – 15 minutes
Heat Inactivation 80°C for 20 minutes65°C for 15 minutes
Star Activity Profile Eliminated (even overnight)Eliminated (in FastDigest buffer)
Direct Gel Loading Yes (Gel Loading Dye Purple included)Yes (FastDigest Green Buffer)
Methylation Sensitivity Not sensitive to CpG, dcm, or damNot sensitive to CpG, dcm, or dam
Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system. The following methodologies incorporate internal controls to ensure that any observed DNA degradation is due to specific endonuclease activity, not contaminating nucleases in the buffer or DNA preparation.

Causality Note: In both protocols, the enzyme volume must never exceed 10% of the total reaction volume. Restriction enzymes are stored in 50% glycerol; exceeding a final concentration of 5% glycerol in the reaction is a primary biochemical trigger for star activity.

Protocol A: NEB NsiI-HF Digestion (Plasmid DNA)
  • Preparation: In a sterile microcentrifuge tube on ice, combine 34 µL of Nuclease-free water, 5 µL of 10X rCutSmart™ Buffer, and 10 µL of Plasmid DNA (1 µg total).

  • Control Aliquot: Remove 10 µL of this mixture into a separate tube labeled "Negative Control" and add 0.2 µL of water. This validates the absence of background nucleases.

  • Enzyme Addition: To the remaining 39 µL reaction, add 1 µL of NEB NsiI-HF (20 units) [1]. Mix by gently pipetting up and down (do not vortex, as shear forces can denature the protein).

  • Incubation: Incubate both tubes at 37°C for 15 minutes.

  • Inactivation: Heat the reactions at 80°C for 20 minutes to irreversibly denature NsiI-HF [2]. Causality: This is a crucial step if proceeding to ligation, as active NsiI will immediately recut the newly ligated product.

  • Analysis: Add 6X Gel Loading Dye, Purple to the reaction and analyze via agarose gel electrophoresis.

Protocol B: Thermo Fisher FastDigest NsiI Digestion (Plasmid DNA)
  • Preparation: On ice, combine 15 µL of Nuclease-free water, 2 µL of 10X FastDigest Green Buffer, and 2 µL of Plasmid DNA (1 µg total).

  • Control Aliquot: Remove 5 µL into a "Negative Control" tube.

  • Enzyme Addition: Add 1 µL of FastDigest NsiI (Mph1103I) to the main reaction [3].

  • Incubation: Incubate at 37°C for exactly 5 to 15 minutes.

  • Inactivation: Heat the reaction at 65°C for 15 minutes [4]. Note the lower inactivation temperature compared to NEB, which may be gentler on highly heat-sensitive DNA fragments.

  • Analysis: Load the reaction directly onto an agarose gel. The FastDigest Green Buffer contains density reagents and tracking dyes, bypassing the need for additional loading dye.

Visualizing the Workflows and Mechanisms

WorkflowComparison cluster_NEB NEB NsiI-HF Workflow cluster_Thermo Thermo FastDigest Workflow Start DNA Sample Preparation NEB1 Add rCutSmart Buffer & NsiI-HF Start->NEB1 TF1 Add FastDigest Green Buffer & Mph1103I Start->TF1 NEB2 Incubate at 37°C (5-15 min) NEB1->NEB2 NEB3 Heat Inactivate 80°C (20 min) NEB2->NEB3 NEB4 Add Purple Loading Dye NEB3->NEB4 End Downstream Analysis / Ligation NEB4->End TF2 Incubate at 37°C (5-15 min) TF1->TF2 TF3 Heat Inactivate 65°C (15 min) TF2->TF3 TF4 Direct Gel Loading (Dye Included) TF3->TF4 TF4->End

Workflow comparison between NEB NsiI-HF and Thermo FastDigest NsiI.

StarActivity Suboptimal Suboptimal Conditions (>5% Glycerol, Extended Time) Star Star Activity (Off-target Cleavage) Suboptimal->Star Induces NEB_Solution NEB Approach: Structural Engineering (HF) Star->NEB_Solution Prevented by Thermo_Solution Thermo Approach: Kinetic Control & Buffer Star->Thermo_Solution Prevented by Target High Fidelity Cleavage (ATGCA^T only) NEB_Solution->Target Enhanced Stringency Thermo_Solution->Target Optimized Thermodynamics

Mechanistic strategies for preventing star activity in restriction endonucleases.

Conclusion & Recommendations

Both NEB NsiI-HF and Thermo Fisher FastDigest NsiI offer exceptional performance, successfully eliminating the historical bottlenecks associated with native NsiI.

  • Choose NEB NsiI-HF if your workflow requires prolonged or overnight incubations, or if you are operating in a highly regulated drug development environment where the use of Recombinant Albumin (rAlbumin) is mandated to avoid animal-derived components.

  • Choose Thermo Fisher FastDigest NsiI if you are processing high-throughput screening gels where the convenience of the FastDigest Green Buffer (combining digestion and loading dye) saves critical pipetting steps, or if your downstream DNA is sensitive to the higher 80°C heat inactivation required by the NEB enzyme.

References
Comparative

A Researcher's Guide to NsiI: A Cost and Yield Comparison of Commercial Restriction Endonucleases

For molecular biologists, restriction endonucleases are indispensable tools, facilitating the precise cleavage of DNA that is fundamental to cloning, genotyping, and various other applications. The choice of enzyme suppl...

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Author: BenchChem Technical Support Team. Date: April 2026

For molecular biologists, restriction endonucleases are indispensable tools, facilitating the precise cleavage of DNA that is fundamental to cloning, genotyping, and various other applications. The choice of enzyme supplier can significantly impact experimental costs and outcomes. This guide provides an in-depth comparison of the restriction endonuclease NsiI from various commercial suppliers, focusing on cost-effectiveness and potential enzymatic yield. We will delve into a detailed cost analysis and present a standardized protocol for evaluating enzyme performance, empowering researchers to make informed decisions for their specific laboratory needs.

NsiI recognizes the palindromic sequence 5'-ATGCAT-3' and cleaves after the T, creating a 3' overhang. This cutting pattern is useful in a variety of molecular biology workflows. This guide will compare offerings from several prominent life science suppliers to provide a comprehensive overview.

Supplier and Cost Analysis

A primary consideration for any laboratory is the cost per reaction. To facilitate a direct comparison, we have compiled information on NsiI offerings from various suppliers. The "Cost per Unit" is a critical metric for budget-conscious research. It is important to note that bulk purchasing can often lead to significant cost savings, with some suppliers offering discounts of 30% or more on larger volume orders[1].

SupplierProduct NameCatalog NumberUnitsConcentration (U/µL)Price (USD)Cost per Unit (USD)
New England Biolabs (NEB)NsiIR0127S1,00010,000Contact for price-
New England Biolabs (NEB)NsiI-HF®R3127S1,00020,000Contact for price-
EURxNsiIE2298-011,000Not Specified€60.00€0.06
EURxNsiIE2298-025,000Not Specified€242.00€0.0484
Sigma-Aldrich (Roche)Restriction Endonuclease Nsi I1090983100120010Contact for price-
Sigma-Aldrich (Roche)Restriction Endonuclease Nsi I109098400011,00010Contact for price-
Nippon GeneNsiI317-009011,5005-20¥10,000¥6.67

Note: Prices are subject to change and may vary based on location and institutional discounts. Researchers are encouraged to obtain current pricing directly from the suppliers. NEB and Sigma-Aldrich prices are not publicly listed and require a quote.

Understanding Enzyme Performance: Beyond the Price Tag

While cost is a significant factor, the true value of a restriction enzyme lies in its performance. This is determined by its activity, specificity, and consistency. A key aspect of performance is the enzyme's "yield," which in the context of a restriction digest, refers to the completeness of the DNA cleavage. Incomplete or partial digestion can lead to downstream experimental failures, costing valuable time and resources.

Another critical factor is "star activity," a phenomenon where under non-optimal conditions, a restriction enzyme may cleave at sequences that are similar but not identical to its canonical recognition site[2]. High-fidelity (HF) enzymes, such as NsiI-HF® from NEB, have been engineered to exhibit reduced star activity and maintain high activity in a single, universal buffer[3][4].

Experimental Design for Yield Comparison

To objectively compare the yield of NsiI from different suppliers, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring that any observed differences in digestion efficiency can be attributed to the enzyme itself and not to variations in experimental setup.

Objective:

To determine the relative yield of digested DNA fragments using NsiI from different suppliers under standardized conditions.

Materials:
  • NsiI enzyme from at least two different suppliers.

  • A well-characterized plasmid DNA with multiple NsiI recognition sites (e.g., pUC19, which has one NsiI site).

  • Lambda (λ) DNA, a common substrate for defining enzyme units[3][5][6].

  • The recommended 10X reaction buffer for each enzyme.

  • Nuclease-free water.

  • Agarose.

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer for electrophoresis[7].

  • DNA loading dye.

  • A DNA ladder with known fragment sizes.

  • Gel documentation system with quantification software.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_digestion Digestion cluster_analysis Analysis dna_prep Prepare DNA Substrate (1 µg/reaction) master_mix Prepare Master Mix (Buffer, Water) reaction_setup Set up Digestion Reactions (Add Enzyme Last) master_mix->reaction_setup incubation Incubate at 37°C (1 hour) reaction_setup->incubation inactivation Heat Inactivate (e.g., 65°C for 20 min) incubation->inactivation gel_loading Add Loading Dye & Load on Agarose Gel inactivation->gel_loading electrophoresis Run Gel Electrophoresis gel_loading->electrophoresis imaging Image Gel electrophoresis->imaging quantification Quantify Band Intensities imaging->quantification

Caption: Standardized workflow for comparing NsiI digestion efficiency.

Step-by-Step Protocol:
  • DNA Substrate Preparation: Prepare a working stock of your chosen plasmid DNA at a concentration of 100 ng/µL. The use of a consistent, high-quality DNA substrate is crucial, as contaminants can inhibit enzyme activity[2][8].

  • Reaction Setup: For each enzyme to be tested, set up triplicate reactions in 1.5 mL microcentrifuge tubes. A typical 20 µL reaction is as follows:

    • Plasmid DNA (1 µg): 10 µL

    • 10X Reaction Buffer: 2 µL

    • Nuclease-free water: 7 µL

    • NsiI Enzyme (10 units): 1 µL

    Rationale: Using a 10-fold excess of enzyme over the standard unit definition (1 unit per 1 µg of DNA in 1 hour) helps to ensure complete digestion and can overcome minor variations in DNA purity[9][10]. The enzyme should be added last to the reaction mixture.

  • Incubation: Gently mix the reactions by pipetting and incubate at 37°C for 1 hour. This is the standard incubation temperature for NsiI[5][6][11].

  • Enzyme Inactivation: Stop the reaction by heat inactivation at a temperature and duration recommended by the supplier (e.g., 65°C for 20 minutes)[4]. This prevents further enzymatic activity that could skew results.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer.

    • Add 4 µL of 6X DNA loading dye to each 20 µL digestion reaction.

    • Load the entire volume of each reaction into separate wells of the agarose gel. Include a lane with a known DNA ladder and a lane with undigested plasmid DNA as a control.

    • Run the gel at a constant voltage (e.g., 100V) until the dye front has migrated approximately 75% of the gel length.

  • Data Acquisition and Analysis:

    • Stain the gel with a fluorescent DNA-binding dye (e.g., ethidium bromide or a safer alternative) and visualize the DNA fragments using a gel documentation system.

    • Using the quantification software provided with the gel doc system, measure the intensity of the band corresponding to the linearized plasmid.

    • The yield can be expressed as the percentage of linearized plasmid relative to the total amount of DNA loaded in the lane (linearized plasmid + any remaining supercoiled or nicked plasmid).

Interpreting the Results

A higher intensity of the linearized plasmid band and a lower intensity of the undigested supercoiled plasmid band indicate a more efficient (higher yield) digestion. By comparing the quantified yields from the different suppliers' enzymes, you can make an evidence-based decision on which product offers the best performance for your experimental needs.

Conclusion

The selection of a restriction endonuclease should be a balance between cost and performance. While a simple cost-per-unit analysis provides a useful starting point, it is crucial to also consider the enzyme's efficiency and reliability in your specific applications. By performing a standardized in-house validation as outlined in this guide, researchers can confidently select an NsiI enzyme that meets both their budgetary and scientific requirements, ultimately contributing to the success and reproducibility of their research.

References

  • EURx, NsiI Product Page. [Link]

  • New England Biolabs, NsiI (Japanese) Product Page. [Link]

  • Axel, NsiI-HF R3127S Product Page. [Link]

  • ABclonal, NsiI Product Information. [Link]

  • Patsnap Synapse, Bulk Discounts on Restriction Enzymes. [Link]

  • ResearchGate, Cost Analysis of Restriction enzyme used per reaction. [Link]

  • Hindawi, Simple and Cost-Effective Restriction Endonuclease Analysis of Human Adenoviruses. [Link]

  • Jena Bioscience, Restriction Enzymes: General Information and Quality Control. [Link]

  • Addgene, Restriction Digest of Plasmid DNA. [Link]

  • New England Biolabs GmbH, Restriction Endonucleases. [Link]

  • ResearchGate, Yield Calculation. [Link]

  • DNALC, Analysis of DNA using restriction enzymes. [Link]

  • ASM Journals, Laboratory Exercise To Measure Restriction Enzyme Kinetics. [Link]

Sources

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